molecular formula C11H17FN5O13P3 B10858583 AT-9010 CAS No. 1261253-79-5

AT-9010

Katalognummer: B10858583
CAS-Nummer: 1261253-79-5
Molekulargewicht: 539.20 g/mol
InChI-Schlüssel: GFEXCNGIPRYQFE-GITKWUPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AT-9010 is a useful research compound. Its molecular formula is C11H17FN5O13P3 and its molecular weight is 539.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1261253-79-5

Molekularformel

C11H17FN5O13P3

Molekulargewicht

539.20 g/mol

IUPAC-Name

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17FN5O13P3/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19)/t4-,6-,9-,11-/m1/s1

InChI-Schlüssel

GFEXCNGIPRYQFE-GITKWUPZSA-N

Isomerische SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Kanonische SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Chemical and Biological Profile of AT-9010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate form of the prodrug AT-527, is a potent antiviral agent with significant activity against a range of RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and flaviviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It details the compound's dual inhibitory effect on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, as well as its inhibition of flavivirus methyltransferase. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound is a modified guanosine triphosphate analog. Its chemical structure is fundamental to its antiviral activity.

  • IUPAC Name: tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[1]

  • Molecular Formula: C₁₁H₁₃FN₅Na₄O₁₃P₃[1]

  • Synonyms: this compound tetrasodium[1]

The key structural features of this compound include a 2'-fluoro and a 2'-methyl modification on the ribose sugar moiety. These modifications are critical for its mechanism of action as a chain terminator.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting viral replication enzymes. This dual-pronged attack contributes to its potent antiviral efficacy.

Inhibition of SARS-CoV-2 Replication

Against SARS-CoV-2, this compound demonstrates a dual mechanism of inhibition, targeting two crucial enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

  • RNA Chain Termination: this compound acts as a substrate for the RdRp and is incorporated into the growing viral RNA chain. Following incorporation, the 2'-fluoro and 2'-methyl groups on the ribose sterically hinder the addition of the next nucleotide, leading to premature termination of RNA synthesis.

  • NiRAN Domain Inhibition: this compound also binds to the nidovirus-specific NiRAN (N-terminal RdRp-associated nucleotidyltransferase) domain of nsp12. This binding event inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, this compound targets the viral methyltransferase (MTase) domain of the NS5 protein.[2] By binding to the GTP-binding site of the MTase, this compound interferes with the capping of the viral RNA.[2] A proper 5' cap structure is essential for the stability and translation of the viral RNA, and its disruption leads to a significant reduction in viral replication.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and inhibitory potential of this compound and its parent compounds.

CompoundVirusCell LineEC₅₀ (µM)EC₉₀ (µM)Reference
AT-511SARS-CoV-2Human Airway Epithelial Cells-0.47MedChemExpress
AT-527 (Bemnifosbuvir)Dengue Virus (DENV)Not Specified--[1]
CompoundEnzyme/Domain TargetVirusIC₅₀ (µM)Ki (µM)Reference
This compoundRNA-dependent RNA Polymerase (RdRp)SARS-CoV-2Not ReportedNot Reported-
This compoundNiRAN DomainSARS-CoV-2Not ReportedNot Reported-
This compoundMethyltransferase (MTase)FlavivirusesNot ReportedNot Reported-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to this compound.

AT527_Activation_Pathway Metabolic Activation of AT-527 AT527 AT-527 (Prodrug) (Oral Administration) AT511 AT-511 (Intermediate) AT527->AT511 Cellular Esterases AT9009 AT-9009 (Monophosphate) AT511->AT9009 Cellular Kinases AT9010_DP This compound (Diphosphate) AT9009->AT9010_DP Cellular Kinases AT9010 This compound (Active Triphosphate) AT9010_DP->AT9010 Cellular Kinases

Metabolic activation pathway of the prodrug AT-527 to the active form this compound.

SARS_CoV_2_Inhibition_Workflow Experimental Workflow for SARS-CoV-2 Inhibition cluster_RdRp RdRp Inhibition Assay cluster_NiRAN NiRAN Inhibition Assay RdRp_Assay Recombinant SARS-CoV-2 RdRp Complex Incubation_RdRp Incubation RdRp_Assay->Incubation_RdRp RNA_Template RNA Template/Primer RNA_Template->Incubation_RdRp NTPs Natural NTPs NTPs->Incubation_RdRp AT9010_RdRp This compound AT9010_RdRp->Incubation_RdRp Analysis_RdRp Gel Electrophoresis/ Fluorescence Detection Incubation_RdRp->Analysis_RdRp NiRAN_Domain Recombinant NiRAN Domain Incubation_NiRAN Incubation NiRAN_Domain->Incubation_NiRAN Substrate Substrate (e.g., UTP) Substrate->Incubation_NiRAN AT9010_NiRAN This compound AT9010_NiRAN->Incubation_NiRAN Analysis_NiRAN Measurement of Nucleotidyltransferase Activity Incubation_NiRAN->Analysis_NiRAN Flavivirus_MTase_Inhibition_Pathway Inhibition of Flavivirus Methyltransferase by this compound MTase Flavivirus NS5 Methyltransferase (MTase) GTP_Site GTP Binding Site MTase->GTP_Site SAM_Site SAM Binding Site MTase->SAM_Site Capped_RNA Capped Viral RNA (m7GpppN-RNA) MTase->Capped_RNA catalyzes capping GTP_Site->Capped_RNA Inhibition of RNA Capping Viral_RNA Viral RNA Viral_RNA->MTase binds to AT9010 This compound AT9010->GTP_Site competitively binds

References

AT-9010 mechanism of action against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Dual Mechanism of Action of AT-9010 Against SARS-CoV-2

Executive Summary

AT-527 (Bemnifosbuvir) is an orally bioavailable investigational guanosine nucleotide analog prodrug that has demonstrated potent antiviral activity against SARS-CoV-2. Upon cellular uptake, AT-527 is metabolized into its active triphosphate form, this compound. This document provides a detailed technical overview of the unique dual mechanism by which this compound inhibits SARS-CoV-2 replication. This compound targets two essential and distinct enzymatic domains of the viral non-structural protein 12 (nsp12), the core component of the RNA-dependent RNA polymerase (RdRp) complex. This dual action involves: 1) direct incorporation into the nascent viral RNA, causing immediate chain termination at the RdRp catalytic site, and 2) competitive inhibition of the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, disrupting a key process in viral replication. This multifaceted approach represents a promising strategy for the treatment of COVID-19.

Metabolic Activation of the Prodrug AT-527

AT-527 is a double prodrug, meaning it must undergo a series of transformations within the host cell to become pharmacologically active.[1] This multi-step enzymatic cascade ensures that the active compound, this compound, is efficiently generated intracellularly. The free base of AT-527, known as AT-511, is converted to this compound through the sequential action of at least five human cellular enzymes.[2][3] This activation pathway is critical for delivering the active triphosphate to the site of viral replication.[4]

The key enzymes involved in this obligate order of reactions are:

  • Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These esterases initiate the process.[5][6]

  • Histidine Triad Nucleotide-binding protein 1 (HINT1): A phosphoramidase that cleaves a P-N bond.[5][7]

  • Adenosine Deaminase-like Protein 1 (ADALP1): Performs deamination of the purine base.[5][7]

  • Guanylate Kinase 1 (GUK1): A phosphotransferase that adds the second phosphate group.[5][7]

  • Nucleoside-Diphosphate Kinase (NDPK): A phosphotransferase that completes the activation by adding the third phosphate group to form this compound.[5][7]

G cluster_0 Extracellular cluster_1 Intracellular AT527_prodrug AT-527 (Oral Prodrug) AT511 AT-511 (Free Base) AT527_prodrug->AT511 Cellular Uptake M1 Monophosphate Intermediate AT511->M1 CatA / CES1 HINT1 M2 Deaminated Monophosphate M1->M2 ADALP1 M3 Diphosphate Intermediate M2->M3 GUK1 AT9010 This compound (Active Triphosphate) M3->AT9010 NDPK

Diagram 1. Intracellular metabolic activation pathway of AT-527 to this compound.

Mechanism of Action I: RdRp-Mediated Chain Termination

The primary target of many nucleoside analog antivirals is the RNA-dependent RNA polymerase (RdRp), the core engine of viral genome replication and transcription.[8] The SARS-CoV-2 RdRp is the nsp12 protein, which requires nsp7 and nsp8 as cofactors for its processivity.[9]

This compound acts as a substrate for the RdRp and is incorporated into the growing (nascent) viral RNA strand.[10] However, the ribose of this compound is modified with both a 2'-fluoro and a 2'-methyl group.[10] After incorporation, this modified sugar creates steric hindrance that prevents the correct alignment of the next incoming nucleoside triphosphate (NTP) into the active site.[10][11] This misalignment makes the formation of a new phosphodiester bond impossible, resulting in the immediate and irreversible cessation of RNA synthesis. This mechanism is classified as non-obligate chain termination.[1] Cryo-electron microscopy studies have visualized one this compound molecule incorporated at the 3' end of the RNA and a second this compound molecule occupying the subsequent NTP binding site in a misaligned, non-productive conformation.[10][11]

Diagram 2. this compound incorporation by RdRp leads to immediate chain termination.

Mechanism of Action II: Inhibition of the NiRAN Domain

Uniquely, this compound also targets a second functional site on the nsp12 protein: the N-terminal NiRAN domain.[10] The NiRAN domain possesses nucleotidyltransferase activity, a function that is essential for viral replication, possibly related to priming RNA synthesis or capping the viral genome.[1][8]

Structural studies revealed that a third molecule of this compound binds directly within the NiRAN active site.[10] In this pocket, this compound adopts a flipped orientation compared to native NTPs and its guanine base occupies a previously unobserved cavity.[10] This binding allows this compound to effectively outcompete native nucleotides, thereby inhibiting the essential enzymatic activity of the NiRAN domain.[10] By targeting two distinct and vital enzymatic functions of the same protein, this compound presents a robust barrier to viral replication and potentially to the development of resistance.

G cluster_nsp12 nsp12 Protein RdRp_domain RdRp Domain (C-terminus) NiRAN_domain NiRAN Domain (N-terminus) Function Essential NiRAN Function NiRAN_domain->Function Leads to Inhibition Inhibition of Function NiRAN_domain->Inhibition Leads to NTP Native NTP NTP->NiRAN_domain Binds AT9010 This compound AT9010->NiRAN_domain Competitively Binds

Diagram 3. Competitive inhibition of the nsp12 NiRAN domain by this compound.

Quantitative Analysis of Antiviral Activity

The antiviral potency of AT-527's free base, AT-511, has been quantified in various cell culture models. Of particular note is its high efficacy in normal human airway epithelial (HAE) cells, which are a physiologically relevant model for respiratory virus infection. The compound shows potent activity against SARS-CoV-2 and several other coronaviruses, with a high selectivity index, as cytotoxicity is minimal at effective concentrations.

Virus Cell Line Parameter Value (μM) Cytotoxicity (CC₅₀ in μM)
SARS-CoV-2 HAEEC₉₀0.47>100
HCoV-229EHuh-7EC₉₀0.34>86
HCoV-OC43Huh-7EC₉₀1.2>86
SARS-CoVHuh-7EC₉₀0.53>86
MERS-CoVHuh-7EC₉₀37 ± 28>86
Data sourced from Good et al. (2021).[1][6][12]

Key Experimental Methodologies

The elucidation of this compound's dual mechanism of action was made possible by a combination of advanced structural biology, biochemical, and virological assays.

5.1 Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To determine the high-resolution structure of the SARS-CoV-2 polymerase complex in the act of being inhibited by this compound.

  • Protocol Outline: The SARS-CoV-2 replication-transcription complex, consisting of nsp12, nsp7, and nsp8, was assembled with a primer-template RNA scaffold. The complex was incubated with this compound to allow for incorporation and binding. The sample was then vitrified and imaged using a cryo-electron microscope. Thousands of particle images were processed and reconstructed to generate a 2.98 Å resolution 3D map of the complex.[10]

  • Key Findings: The resulting structure provided direct visual evidence of this compound bound at three distinct sites on nsp12: one incorporated into the RNA at the RdRp active site, a second in the incoming NTP channel, and a third in the active site of the NiRAN domain.[10]

5.2 Cell-Based Antiviral Assays

  • Objective: To determine the effective concentration of the drug required to inhibit viral replication in a cellular context.

  • Protocol Outline: Confluent monolayers of cells (e.g., Huh-7 or primary HAE cells) were infected with SARS-CoV-2 at a specific multiplicity of infection.[13] Immediately after infection, the cells were treated with a serial dilution of the compound (AT-511). After an incubation period (e.g., 3-7 days), the antiviral activity was quantified. This was done by measuring either the inhibition of viral cytopathic effect (CPE) using a cell viability stain like neutral red (to determine EC₅₀) or by collecting the supernatant and titrating the amount of infectious virus produced using a TCID₅₀ assay to calculate the virus yield reduction (to determine EC₉₀).[13]

5.3 In Vitro Metabolic Activation Assay

  • Objective: To identify the specific cellular enzymes responsible for converting the prodrug into this compound.

  • Protocol Outline: Each purified human enzyme (e.g., CatA, CES1, HINT1, etc.) was incubated with its predicted substrate (e.g., AT-511 or a subsequent intermediate).[3][5] The reaction was monitored over time, and samples were analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The conversion of the substrate into the expected product was confirmed by comparing the retention time to that of an authentic standard, thus validating each step in the activation cascade.[3][5]

Conclusion

The active metabolite this compound exhibits a sophisticated dual mechanism of action against the SARS-CoV-2 replication machinery. By simultaneously targeting the catalytic activity of the RdRp domain and the essential function of the NiRAN domain within the same protein (nsp12), this compound presents a formidable and multifaceted attack on the virus. This dual inhibition, combined with the potent antiviral activity observed in physiologically relevant human airway cell models, underscores the therapeutic potential of its oral prodrug, AT-527 (Bemnifosbuvir), for the treatment of COVID-19.

References

An In-depth Technical Guide to the Physicochemical Properties of AT-9010 Tetrasodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data on AT-9010 tetrasodium. All information herein is for research purposes only and not intended for human or veterinary use.

Executive Summary

This compound tetrasodium is the triphosphate active metabolite of AT-527, a pharmaceutical compound investigated for its antiviral properties.[1][2][3] It functions as a potent inhibitor of NiRAN, a viral replication-essential function, and has demonstrated the ability to inhibit the replication of SARS-CoV-2.[1][2][3] The tetrasodium salt form of this compound is noted for its enhanced water solubility and stability compared to its free acid form.[2] This guide details the known physicochemical properties of this compound tetrasodium, outlines relevant experimental protocols, and provides visualizations of its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound tetrasodium are crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
IUPAC Name tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[4]
Molecular Formula C₁₁H₁₃FN₅Na₄O₁₃P₃[1][3][4][5]
Molecular Weight 627.13 g/mol [1][3][4]
Exact Mass 626.92975177 Da[4]
CAS Number 1621884-18-1[3]
Appearance Colorless crystalline powder (physical state not explicitly stated, inferred from similar compounds)[6]
Solubility 100 mg/mL in H₂O (159.46 mM), requires sonication[1][3][7]
Storage Conditions Store at -80°C, protected from light, under nitrogen.[1][3]
Stability Stock solution stable for 6 months at -80°C and 1 month at -20°C.[3]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols relevant to the study of this compound tetrasodium.

3.1 Preparation of Stock Solutions

To prepare a stock solution of this compound tetrasodium, the following steps are recommended based on its known solubility[1][3][7]:

  • Weigh the desired amount of this compound tetrasodium powder.

  • Add the appropriate volume of water to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of the compound).

  • To aid dissolution, use an ultrasonic bath. Gentle heating to 37°C may also be applied.[3]

  • Once fully dissolved, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use in cell-based assays.[1]

  • For storage, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to product degradation.[1][3] Store at -80°C for up to 6 months.[3]

3.2 In Vitro Inhibition of Viral Replication

The following is a generalized protocol for assessing the antiviral activity of this compound tetrasodium in a cell culture model:

  • Cell Seeding: Plate a suitable host cell line (e.g., normal human bronchial or nasal epithelial cells) in 96-well plates and incubate until a confluent monolayer is formed.[1][3]

  • Compound Preparation: Prepare serial dilutions of the this compound tetrasodium stock solution in the appropriate cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI). After a brief incubation period to allow for viral entry, remove the inoculum and add the medium containing the different concentrations of this compound tetrasodium.

  • Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: Assess the level of viral replication using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA, a plaque assay for infectious virus particles, or an enzyme-linked immunosorbent assay (ELISA) for a viral antigen.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the inhibition of viral replication as a function of the compound concentration.

Mechanism of Action and Associated Pathways

This compound is the active triphosphate metabolite of AT-527, which is converted intracellularly to this compound.[1][2][3] this compound then acts as a potent inhibitor of the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase), an essential enzyme for viral replication.[1][2][3]

AT9010_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 AT-527 AT-527_intra AT-527 AT-527->AT-527_intra Cellular Uptake This compound This compound (Active Metabolite) AT-527_intra->this compound Metabolic Activation NiRAN Viral NiRAN Enzyme This compound->NiRAN Inhibition Replication Viral Replication This compound->Replication Blocks NiRAN->Replication Enables

Mechanism of Action of this compound

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound tetrasodium.

experimental_workflow prep_stock Prepare this compound Stock Solution prepare_dilutions Prepare Serial Dilutions of this compound prep_stock->prepare_dilutions seed_cells Seed Host Cells in 96-well Plates infect_cells Infect Cells with Virus seed_cells->infect_cells add_compound Add this compound Dilutions to Infected Cells prepare_dilutions->add_compound infect_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate quantify Quantify Viral Replication (qRT-PCR) incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze

In Vitro Efficacy Evaluation Workflow

References

The Prodrug AT-527 and its Active Moiety AT-9010: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-527 is an orally bioavailable, phosphoramidate double prodrug of the guanosine nucleotide analog AT-9010. Initially investigated for the treatment of Hepatitis C virus (HCV), AT-527 has been repurposed and evaluated for its potential in treating COVID-19, the disease caused by SARS-CoV-2. Upon administration, AT-527 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, this compound. This active metabolite exhibits a unique dual mechanism of action, targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. This technical guide provides an in-depth overview of the relationship between AT-527 and this compound, their mechanism of action, and relevant preclinical and clinical data.

Metabolic Activation of AT-527 to this compound

The conversion of AT-527 to the active triphosphate this compound is a multi-step intracellular process mediated by host cell enzymes. This enzymatic cascade is crucial for the delivery of the active nucleotide analog to its site of action.

The putative metabolic pathway is as follows:

  • Hydrolysis: AT-527, the hemisulfate salt of AT-511, releases its free base, AT-511, upon dissolution. The initial hydrolysis of the phosphoramidate moiety is catalyzed by esterases such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the spontaneous cleavage of the unstable phenolic group, yielding an L-alanyl intermediate.

  • Amino Acid Cleavage: The L-alanine moiety is subsequently removed by Histidine Triad Nucleotide-binding Protein 1 (HINT1).

  • Deamination: The resulting intermediate undergoes deamination, a step catalyzed by an adenosine deaminase-like protein.

  • Phosphorylation: The monophosphate is then sequentially phosphorylated by Guanylate Kinase 1 (GUK1) to the diphosphate, and finally by a Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate, this compound.

G AT_527 AT-527 (Oral Prodrug) AT_511 AT-511 (Free Base) AT_527->AT_511 Dissolution Intermediate_1 Phosphoramidate Intermediate AT_511->Intermediate_1 CatA/CES1 Monophosphate Monophosphate Metabolite Intermediate_1->Monophosphate HINT1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate GUK1 AT_9010 This compound (Active Triphosphate) Diphosphate->AT_9010 NDPK G cluster_RdRp RdRp Catalytic Site AT_9010 This compound Incorporation Incorporation into RNA AT_9010->Incorporation RNA_Chain Nascent Viral RNA RNA_Chain->Incorporation Elongation_Blocked RNA Elongation Blocked Incorporation->Elongation_Blocked G cluster_NiRAN NiRAN Domain AT_9010_DP This compound-DP Binding Binding to NiRAN AT_9010_DP->Binding NiRAN_Pocket NiRAN Active Site NiRAN_Pocket->Binding NiRAN_Inhibition NiRAN Activity Inhibited Binding->NiRAN_Inhibition G Start Seed Cells Infect Infect with Virus Start->Infect Treat Add AT-511 Infect->Treat Incubate Incubate Treat->Incubate Quantify Quantify Viral Replication Incubate->Quantify Analyze Calculate EC50/EC90 Quantify->Analyze

AT-9010: A Guanosine Triphosphate Analog with Dual Antiviral Mechanisms Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug bemnifosbuvir (AT-527). As a guanosine triphosphate (GTP) analog, this compound has demonstrated potent antiviral activity against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Dual Inhibition of Viral Replication

This compound exerts its antiviral effect through a dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 replication and transcription complex (RTC): the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.

Inhibition of RNA-dependent RNA Polymerase (RdRp)

This compound acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp (nsp12). The incorporation of this compound leads to immediate chain termination of RNA synthesis. This is due to the presence of a 2'-fluoro-2'-C-methyl modification on the ribose sugar, which prevents the formation of a phosphodiester bond with the incoming nucleotide. Studies have shown that this compound is only discriminated against approximately 5-fold compared to the natural GTP substrate, indicating its efficiency as a competitive inhibitor. Furthermore, once incorporated, this compound exhibits about 4.8-fold greater resistance to excision by the viral 3'-to-5' exonuclease (nsp14) compared to a natural nucleotide, thereby prolonging the termination of viral RNA synthesis.

Inhibition of the NiRAN Domain

In addition to its role as a chain terminator, this compound also inhibits the nucleotidyltransferase activity of the NiRAN domain located at the N-terminus of the nsp12 protein. The NiRAN domain is crucial for the initiation of viral RNA synthesis. This compound binds to the NiRAN active site, preventing the covalent attachment of UMP to the viral protein nsp8, a critical step in protein-primed RNA synthesis. This inhibition of the NiRAN domain represents a distinct and complementary mechanism to the RdRp-mediated chain termination, contributing to the overall potent antiviral activity of this compound. While a specific IC50 value for this compound against the NiRAN domain has not been definitively reported in the reviewed literature, the inhibition of this essential enzymatic function underscores the dual-action nature of the compound. For context, the active triphosphate of another nucleoside analog, remdesivir, has been shown to inhibit the NiRAN domain with an IC50 of 4.06 µM in an in vitro assay.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory properties of this compound and its prodrugs.

Compound Assay Cell Line Virus EC50 EC90 Reference
AT-511 (free base of AT-527)Antiviral ActivityHuh-7HCoV-229E-0.34 µM[1]
AT-511Antiviral ActivityHuh-7HCoV-OC43-1.2 µM[1]
AT-511Antiviral ActivityHuh-7SARS-CoV-1-0.4 µM[1]
AT-511Antiviral ActivityHuman Airway Epithelial CellsSARS-CoV-2-0.47 µM[2][3]
AT-511Antiviral ActivityHuh-7MERS-CoV-36 µM[1]

Table 1: Antiviral Activity of AT-511 (Prodrug of this compound)

Compound Parameter Enzyme/Process Value Reference
This compoundSubstrate Discrimination (vs. GTP)SARS-CoV-2 RdRp~5-fold[4]
This compoundResistance to Excision (vs. natural nucleotide)SARS-CoV-2 nsp14 Exonuclease~4.8-fold[5]
Remdesivir TriphosphateIC50SARS-CoV-2 NiRAN Domain4.06 µM[6]

Table 2: Biochemical Inhibition Data for this compound and a Comparator

Experimental Protocols

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

This assay biochemically assesses the ability of a compound to inhibit the RNA synthesis activity of the SARS-CoV-2 RdRp complex.

Materials:

  • Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

  • Fluorescently labeled RNA primer and a corresponding RNA template

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Natural ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • This compound

  • Denaturing polyacrylamide gel (Urea-PAGE)

  • Gel imaging system

Protocol:

  • Assemble the RdRp complex by incubating purified nsp12, nsp7, and nsp8 proteins in the reaction buffer.

  • Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.

  • In a reaction vessel, combine the assembled RdRp complex and the primer/template duplex.

  • Add varying concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding a mixture of all four natural rNTPs.

  • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).

  • Denature the samples by heating.

  • Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

  • Visualize the fluorescently labeled RNA products using a gel imaging system. The intensity of the full-length product band will decrease in the presence of an effective inhibitor like this compound, while a smaller band corresponding to the terminated product will appear.

  • Quantify the band intensities to determine the concentration of this compound required for 50% inhibition (IC50).

Antiviral Activity Assay in Human Airway Epithelial (HAE) Cells

This cell-based assay determines the efficacy of a compound in inhibiting viral replication in a physiologically relevant cell model.

Materials:

  • Differentiated primary human airway epithelial (HAE) cell cultures

  • SARS-CoV-2 virus stock

  • Infection medium (e.g., DMEM)

  • AT-511 (prodrug of this compound)

  • Cell lysis buffer

  • RNA extraction kit

  • RT-qPCR reagents and primers/probes specific for a viral gene (e.g., N gene) and a housekeeping gene.

Protocol:

  • Pre-treat the apical surface of the HAE cell cultures with various concentrations of AT-511 or a vehicle control for a specified period.

  • Infect the cells by adding a known titer of SARS-CoV-2 to the apical surface.

  • Incubate the infected cultures for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • At the end of the incubation period, lyse the cells and extract the total RNA.

  • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA and a housekeeping gene RNA.

  • Normalize the viral RNA levels to the housekeeping gene to account for variations in cell number.

  • Calculate the percentage of viral replication inhibition for each concentration of AT-511 compared to the vehicle control.

  • Determine the 50% and 90% effective concentrations (EC50 and EC90) by fitting the dose-response data to a suitable model.

Visualizations

AT9010_Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular AT527 AT-527 (Bemnifosbuvir) (Oral Prodrug) AT511 AT-511 AT527->AT511 Cellular Uptake & Initial Metabolism AT_MP AT-Monophosphate AT511->AT_MP Cellular Kinases AT_DP AT-Diphosphate AT_MP->AT_DP Cellular Kinases AT9010 This compound (Active Triphosphate) AT_DP->AT9010 Cellular Kinases

Metabolic activation pathway of bemnifosbuvir (AT-527) to this compound.

AT9010_Dual_Inhibition cluster_RdRp RdRp-mediated Inhibition cluster_NiRAN NiRAN-mediated Inhibition AT9010 This compound RdRp SARS-CoV-2 RdRp (nsp12) AT9010->RdRp Competitive Inhibition NiRAN SARS-CoV-2 NiRAN Domain (on nsp12) AT9010->NiRAN Binding to Active Site RNA_elongation Viral RNA Elongation RdRp->RNA_elongation Incorporates GTP Chain_termination Chain Termination RdRp->Chain_termination Incorporates this compound RNA_initiation Viral RNA Synthesis Initiation NiRAN->RNA_initiation Catalyzes nsp8-UMP Inhibited_initiation Inhibited Initiation NiRAN->Inhibited_initiation

Dual mechanism of action of this compound against SARS-CoV-2.

Experimental_Workflow_Antiviral_Assay start Start: HAE Cell Culture pretreatment Pre-treatment with AT-511 start->pretreatment infection Infection with SARS-CoV-2 pretreatment->infection incubation Incubation (48-72h) infection->incubation lysis Cell Lysis and RNA Extraction incubation->lysis rt_qpcr RT-qPCR for Viral RNA Quantification lysis->rt_qpcr analysis Data Analysis (EC50/EC90 Determination) rt_qpcr->analysis end End: Antiviral Efficacy Determined analysis->end

Workflow for determining the antiviral activity of AT-511 in HAE cells.

References

The Broad-Spectrum Antiviral Profile of AT-9010: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the orally bioavailable prodrugs bemnifosbuvir (AT-527) and AT-752. As a guanosine nucleotide analog, this compound exhibits potent, broad-spectrum antiviral activity against a range of RNA viruses by targeting their replication machinery. This technical guide provides an in-depth analysis of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Data Presentation: Antiviral Activity of this compound Precursors

The following table summarizes the in vitro antiviral activity of the prodrugs that are metabolized to this compound. The data is presented as the half-maximal effective concentration (EC50) and, where available, the 90% effective concentration (EC90), along with the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.

Virus FamilyVirusProdrugCell LineEC50 (nM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Coronaviridae SARS-CoV-2AT-511Human Airway Epithelial (HAE)-0.47[1]> 100[1]> 212
HCoV-229EAT-511Huh-7-~0.5[1]> 100[1]> 200
HCoV-OC43AT-511Huh-7-~0.5[1]> 100[1]> 200
SARS-CoVAT-511Huh-7-~0.5[1]> 100[1]> 200
Flaviviridae Hepatitis C Virus (HCV) GT1aAT-511Huh-712.8[1]-> 100> 7812
Hepatitis C Virus (HCV) GT1bAT-511Huh-712.5[1]-> 100> 8000
Hepatitis C Virus (HCV) GT2aAT-511Huh-79.2[1]-> 100> 10869
Hepatitis C Virus (HCV) GT3aAT-511Huh-710.3[1]-> 100> 9708
Hepatitis C Virus (HCV) GT4aAT-511Huh-714.7[1]-> 100> 6802
Hepatitis C Virus (HCV) GT5aAT-511Huh-728.5[1]-> 100> 3508
Dengue Virus (DENV) serotype 2AT-281Huh-7480[2][3]0.64> 170[2][3]> 354
Dengue Virus (DENV) serotype 3AT-281Huh-7770[2][3]0.77> 170[2][3]> 220
West Nile Virus (WNV)AT-281Huh-7-0.43> 170-
Yellow Fever Virus (YFV)AT-281Huh-7-0.26> 170-
Zika Virus (ZIKV)AT-281Huh-7210-> 170> 809
Japanese Encephalitis Virus (JEV)AT-281Huh-7640-> 170> 265

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effects through distinct mechanisms depending on the target virus family.

Inhibition of Coronaviruses (e.g., SARS-CoV-2)

Against SARS-CoV-2, this compound demonstrates a dual mechanism of action by targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp), nsp12.[4]

  • RdRp Inhibition and Chain Termination: this compound acts as a competitive inhibitor of guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA strand by the RdRp. Following incorporation, the 2'-fluoro-2'-C-methyl modification on the ribose sugar of this compound sterically hinders the translocation of the polymerase, leading to immediate chain termination and halting viral RNA synthesis.[4]

  • NiRAN Domain Inhibition: this compound also binds to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication, further contributing to the potent antiviral effect.[4]

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Mechanism of Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication_Complex Formation of Replication-Transcription Complex (RTC) Translation->Replication_Complex RNA_Synthesis Viral RNA Synthesis (RdRp activity) Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release Virion Release Assembly->Release AT9010 This compound RdRp RdRp (nsp12) AT9010->RdRp Competitive Inhibition of GTP NiRAN NiRAN Domain (of nsp12) AT9010->NiRAN Inhibition of Nucleotidyltransferase Activity RdRp->RNA_Synthesis Catalyzes NiRAN->Replication_Complex Essential for

Caption: Dual inhibition of SARS-CoV-2 replication by this compound.
Inhibition of Flaviviruses

In flaviviruses such as Dengue, Zika, and Yellow Fever virus, this compound targets the NS5 protein, which contains both the RdRp and a methyltransferase (MTase) domain. The primary mechanism of action against flaviviruses is the inhibition of the MTase domain, which is essential for the capping of the viral RNA genome. RNA capping is critical for viral RNA stability, translation, and evasion of the host immune system. This compound binds to the S-adenosyl-methionine (SAM) binding site of the MTase, preventing the methylation of the viral RNA cap and thereby inhibiting viral replication.

Flavivirus_Inhibition cluster_virus Flavivirus RNA Capping cluster_drug This compound Mechanism of Action Nascent_RNA Nascent Viral RNA (5'-GpppA-RNA) N7_Methylation N7-Methylation Nascent_RNA->N7_Methylation Two_O_Methylation 2'-O-Methylation N7_Methylation->Two_O_Methylation Capped_RNA Mature Capped RNA (m7GpppAm-RNA) Two_O_Methylation->Capped_RNA AT9010 This compound MTase NS5 Methyltransferase (MTase) AT9010->MTase Competitive Inhibition of SAM MTase->N7_Methylation Catalyzes MTase->Two_O_Methylation Catalyzes

Caption: Inhibition of flavivirus RNA capping by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HCV Replicon Assay

This assay is used to determine the in vitro efficacy of antiviral compounds against Hepatitis C Virus replication.

HCV_Replicon_Assay cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells containing HCV replicon with a luciferase reporter gene in 96-well plates. start->seed_cells end End add_compound Add serial dilutions of the test compound (e.g., AT-511) to the cells. seed_cells->add_compound incubate Incubate plates for 72 hours at 37°C, 5% CO2. add_compound->incubate lyse_cells Lyse the cells to release the luciferase enzyme. incubate->lyse_cells add_substrate Add luciferase substrate. lyse_cells->add_substrate measure_luminescence Measure luminescence using a microplate reader. add_substrate->measure_luminescence calculate_ec50 Calculate EC50 value from the dose-response curve. measure_luminescence->calculate_ec50 calculate_ec50->end

Caption: Workflow for the HCV Replicon Assay.

Detailed Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Assay Setup: Seed the replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include appropriate controls (no drug and a known inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates and measure the luminescence using a microplate luminometer.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Plaque Reduction Neutralization Test (PRNT) for Flaviviruses

This assay quantifies the titer of neutralizing antibodies or the potency of antiviral compounds against flaviviruses.

PRNT_Assay cluster_workflow Plaque Reduction Neutralization Test (PRNT) Workflow start Start prepare_virus Prepare a known titer of the flavivirus (e.g., Dengue). start->prepare_virus end End mix_virus_compound Mix the virus with serial dilutions of the test compound. prepare_virus->mix_virus_compound incubate_mixture Incubate the virus-compound mixture for 1 hour at 37°C. mix_virus_compound->incubate_mixture infect_cells Infect a monolayer of susceptible cells (e.g., Vero) with the mixture. incubate_mixture->infect_cells add_overlay Add a semi-solid overlay (e.g., carboxymethylcellulose) to restrict virus spread. infect_cells->add_overlay incubate_plates Incubate plates for several days to allow plaque formation. add_overlay->incubate_plates stain_and_count Stain the cells (e.g., with crystal violet) and count the plaques. incubate_plates->stain_and_count calculate_ec50 Calculate the EC50 value based on the reduction in plaque number. stain_and_count->calculate_ec50 calculate_ec50->end

Caption: Workflow for the Plaque Reduction Neutralization Test.

Detailed Protocol:

  • Cell Preparation: Seed susceptible cells (e.g., Vero or BHK-21) in 6- or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with an equal volume of a virus suspension containing a known number of plaque-forming units (PFU). Incubate the mixtures for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 1% methylcellulose in MEM).

  • Incubation: Incubate the plates at 37°C for 4-7 days, depending on the virus, until visible plaques are formed.

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

SARS-CoV-2 Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

Yield_Reduction_Assay cluster_workflow SARS-CoV-2 Yield Reduction Assay Workflow start Start infect_cells Infect susceptible cells (e.g., Vero E6) with SARS-CoV-2 at a known MOI. start->infect_cells end End add_compound Add serial dilutions of the test compound to the infected cells. infect_cells->add_compound incubate Incubate for 24-48 hours to allow viral replication and release. add_compound->incubate harvest_supernatant Harvest the cell culture supernatant containing progeny virus. incubate->harvest_supernatant titer_virus Determine the viral titer in the supernatant by plaque assay or TCID50. harvest_supernatant->titer_virus calculate_ec90 Calculate the EC90 value, the concentration that reduces the viral yield by 90%. titer_virus->calculate_ec90 calculate_ec90->end

Caption: Workflow for the SARS-CoV-2 Yield Reduction Assay.

Detailed Protocol:

  • Cell Infection: Seed susceptible cells (e.g., Vero E6 or Calu-3) in multi-well plates. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add a fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C.

  • Harvesting Progeny Virus: Collect the cell culture supernatants, which contain the newly produced virus particles.

  • Viral Titer Determination: Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC90 is the concentration of the compound that inhibits the production of infectious virus by 90%.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay assesses the cytotoxicity of a compound on host cells.

MTT_Assay cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed host cells in 96-well plates. start->seed_cells end End add_compound Add serial dilutions of the test compound to the cells. seed_cells->add_compound incubate Incubate for the same duration as the antiviral assay (e.g., 72 hours). add_compound->incubate add_mtt Add MTT reagent to each well. incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation. add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a microplate reader. solubilize->measure_absorbance calculate_cc50 Calculate the CC50 value, the concentration that reduces cell viability by 50%. measure_absorbance->calculate_cc50 calculate_cc50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Seed the same type of host cells used in the antiviral assays into 96-well plates at a predetermined density.

  • Compound Addition: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assays.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a potent and broad-spectrum inhibitor of RNA viruses, demonstrating significant activity against coronaviruses and flaviviruses. Its dual mechanism of action against the SARS-CoV-2 polymerase and its inhibition of the flavivirus methyltransferase highlight its potential as a versatile antiviral agent. The favorable selectivity indices observed for its prodrugs suggest a promising therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates.

References

An In-depth Technical Guide to Homologous Compounds of AT-9010 in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AT-9010 and its Prodrugs

This compound is the pharmacologically active triphosphate form of the antiviral prodrugs AT-527 (bemnifosbuvir) and AT-752. It is a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses, most notably hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] The chemical structure of this compound features a 2'-fluoro and a 2'-C-methyl modification on the ribose sugar, which is crucial for its mechanism of action.

AT-527 is an orally bioavailable phosphoramidate prodrug designed to efficiently deliver the active monophosphate into the cell, which is then subsequently phosphorylated to the active triphosphate, this compound.[1][3] This intracellular conversion is a critical step for its antiviral activity.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action, targeting key viral enzymes essential for replication:

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: this compound acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate for the viral RdRp. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro and 2'-C-methyl modifications on the ribose moiety cause steric hindrance, preventing the formation of a phosphodiester bond with the incoming nucleotide. This leads to premature chain termination of viral RNA synthesis.[4]

  • Inhibition of Viral Capping Enzymes: In flaviviruses, this compound has been shown to bind to the GTP binding site of the NS5 methyltransferase (MTase) domain, an enzyme crucial for the capping of viral RNA.[5] Similarly, in SARS-CoV-2, this compound can inhibit the NiRAN domain of the nsp12 polymerase, which is also involved in viral RNA capping.[6] By interfering with RNA capping, this compound disrupts viral RNA stability and translation, further contributing to its antiviral effect.

Metabolic Activation of AT-527 to this compound

The conversion of the prodrug AT-527 to the active this compound is a multi-step intracellular process mediated by host cell enzymes. The putative metabolic pathway is as follows:

  • Ester Cleavage: AT-527 is first hydrolyzed by cellular esterases such as cathepsin A (CatA) and carboxylesterase 1 (CES1) to remove the ester group, yielding a phosphoramidate intermediate.

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to release the monophosphate form, this compound monophosphate.

  • Phosphorylation to Diphosphate: Guanylate kinase 1 (GUK1) phosphorylates the monophosphate to the diphosphate form, this compound diphosphate.

  • Phosphorylation to Triphosphate: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate, this compound.[7][8][9]

AT527_Activation_Pathway cluster_cell Intracellular Space AT527 AT-527 (Prodrug) Intermediate1 Phosphoramidate Intermediate AT527->Intermediate1 CatA / CES1 AT9010_MP This compound Monophosphate Intermediate1->AT9010_MP HINT1 AT9010_DP This compound Diphosphate AT9010_MP->AT9010_DP GUK1 AT9010_TP This compound (Active Triphosphate) AT9010_DP->AT9010_TP NDPK

Metabolic activation pathway of the prodrug AT-527 to the active this compound.

Homologous Compounds to this compound

Several other nucleoside analogs share structural similarities or mechanisms of action with this compound. These compounds are also being investigated for their antiviral properties.

2'-Deoxy-2'-fluoro-2'-C-methyl Nucleoside Analogs

This class of compounds shares the key 2'-fluoro-2'-C-methyl modification on the ribose moiety.

  • 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (2'-C-MeC): This cytidine analog has shown antiviral activity against norovirus.[10]

  • 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides: These purine analogs have been synthesized and evaluated for their in vitro activity against HCV. The triphosphate forms of these compounds have demonstrated potent inhibitory effects against both wild-type and mutant HCV polymerases.[11]

Remdesivir Triphosphate

Remdesivir is another well-known antiviral prodrug that is intracellularly converted to its active triphosphate form. While it is an adenosine analog, it shares a similar mechanism of action with this compound by targeting the viral RdRp and causing delayed chain termination.

Favipiravir (T-705) Ribofuranosyl-5'-triphosphate (T-705-RTP)

Favipiravir is a broad-spectrum antiviral agent that is intracellularly converted to its active triphosphate form, T-705-RTP.[12][13][14][15] T-705-RTP is recognized as a substrate by viral RdRp and inhibits RNA polymerase activity.[12][14][15] Its mechanism is believed to involve both chain termination and lethal mutagenesis.[12][16]

Comparative Antiviral Activity

The following tables summarize the available quantitative data on the antiviral activity of AT-511 (the free base of AT-527) and its homologous compounds.

Compound Virus Cell Line EC50 (µM) EC90 (µM) CC50 (µM) Reference
AT-511HCoV-229EHuh-71.8 ± 0.30.47>100[2]
AT-511HCoV-OC43Huh-7-0.47>100[2]
AT-511SARS-CoVHuh-7-0.47>100[2]
AT-511SARS-CoV-2Human Airway Epithelial Cells-0.47>100[2]
AT-511HCV (Genotypes 1-5)-0.005 - 0.028->100[1][3]
2'-C-MeCNorovirus (Murine)RAW 264.76.9->100[10]
2'-F-2'-C-MeCNorovirus (Murine)RAW 264.712.7->100[10]
2'-C-MeCNorovirus (Human Replicon)HG231.3 ± 0.88.9 ± 1.5>100[10]
2'-F-2'-C-MeCNorovirus (Human Replicon)HG233.2 ± 1.549.0 ± 2.9>100[10]
C-AFG (2'β-fluoro)HSV-1-0.006 µg/mL--[17]
C-AFG (2'β-fluoro)HSV-2-0.05 µg/mL--[17]
RemdesivirSARS-CoV-2-1.11->100[18]
RibavirinNorovirus (Human Replicon)HG2340.0 ± 2.3->100[10]

Experimental Protocols

Viral Replication Assay (Cytopathic Effect Inhibition Assay)

This assay is used to determine the effective concentration of a compound required to inhibit virus-induced cell death.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, Huh-7) at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.

  • Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a virus-only control and a mock-infected control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compounds Add Compound Dilutions to Wells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Assess_Viability Assess Cell Viability (e.g., MTT/MTS Assay) Incubate->Assess_Viability Analyze_Data Calculate EC50 & CC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

Workflow for a cytopathic effect (CPE) inhibition assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

This in vitro assay measures the ability of a nucleotide analog to be incorporated by the viral RdRp and terminate RNA synthesis.

  • Reagents:

    • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

    • RNA primer/template duplex.

    • Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

    • Test nucleotide analog triphosphate.

    • Reaction buffer containing MgCl2.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the RdRp enzyme, primer/template duplex, and reaction buffer.

    • Initiate the reaction by adding the rNTPs and the test compound.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA and formamide.

  • Product Analysis:

    • Denature the RNA products by heating.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA products using a fluorescent dye (e.g., SYBR Gold) or by using a labeled primer.

  • Data Interpretation: The presence of shorter RNA products in the presence of the test compound compared to the control indicates chain termination.

Methyltransferase (MTase) Inhibition Assay

Several commercial kits are available for measuring MTase activity and inhibition, such as luminescence-based assays (e.g., MTase-Glo™) or fluorescence-based assays.

General Principle (Luminescence-based):

  • MTase Reaction: The MTase enzyme, its substrate (e.g., a histone peptide), the methyl donor (S-adenosyl-L-methionine, SAM), and the test inhibitor are incubated together. The MTase catalyzes the transfer of a methyl group from SAM to the substrate, producing S-adenosyl-L-homocysteine (SAH).

  • SAH Conversion: A reagent is added to convert the produced SAH to ADP.

  • ATP Detection: A detection solution containing luciferase is added to convert ADP to ATP, which then generates a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of SAH produced and thus to the MTase activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

MTase_Inhibition_Assay Start Start Reaction_Setup Combine MTase, Substrate, SAM, and Inhibitor Start->Reaction_Setup Incubate Incubate to allow Methylation Reaction Reaction_Setup->Incubate Convert_SAH Add Reagent to Convert SAH to ADP Incubate->Convert_SAH Detect_ATP Add Luciferase to Convert ADP to ATP (Generate Light) Convert_SAH->Detect_ATP Measure_Luminescence Measure Luminescence Detect_ATP->Measure_Luminescence Analyze_Inhibition Analyze Inhibition Measure_Luminescence->Analyze_Inhibition End End Analyze_Inhibition->End

General workflow for a luminescence-based MTase inhibition assay.

Conclusion

This compound and its homologous compounds represent a promising class of antiviral agents with a potent, dual mechanism of action against a variety of RNA viruses. The 2'-fluoro-2'-C-methyl modification is a key structural feature that confers the chain-terminating activity against viral RdRps. Further research into the structure-activity relationships of these compounds, along with the development of efficient prodrug strategies, will be crucial for the discovery of new and improved antiviral therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of these important molecules in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols: Evaluation of AT-9010 in SARS-CoV-2 Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate form of the orally available guanosine nucleotide analog prodrug, AT-527. As a key metabolite, this compound exhibits potent antiviral activity against SARS-CoV-2 by targeting the viral replication machinery. These application notes provide a summary of the in vitro efficacy of its parent compound and detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell-based SARS-CoV-2 replication assays.

This compound exerts its antiviral effect through a dual mechanism of action. It acts as a chain terminator upon incorporation into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp), preventing the correct alignment of the incoming nucleotide and halting further elongation. Additionally, this compound binds to the N-terminal domain of the nsp12 polymerase, known as the NiRAN domain, outcompeting native nucleotides and inhibiting its essential nucleotidyltransferase activity. This dual inhibition presents a promising strategy for combating COVID-19.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity of AT-511, the free base of AT-527 which is metabolized to this compound, against various human coronaviruses, including SARS-CoV-2. The data is compiled from studies conducted in different cell lines.

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI) (CC50/EC50)
SARS-CoV-2 Normal Human Airway Epithelial (HAE) cells Viral Yield Reduction N/A 0.47 >100 >212
HCoV-229E (Alphacoronavirus)BHK-21Cytopathic Effect (CPE)1.8 ± 0.3N/A>100>55
HCoV-229E (Alphacoronavirus)Huh-7Viral Yield ReductionN/A0.34>86N/A
HCoV-OC43 (Betacoronavirus)Huh-7Viral Yield ReductionN/A1.2>86N/A
SARS-CoVHuh-7Viral Yield ReductionN/A0.5>86N/A
MERS-CoVHuh-7Viral Yield ReductionN/A37 ± 28>86N/A

Data for AT-511, the parent compound of this compound. N/A: Not available.

Experimental Protocols

SARS-CoV-2 Viral Yield Reduction Assay

This protocol is designed to quantify the amount of infectious virus produced by infected cells treated with a test compound.

Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or its prodrug AT-527/AT-511)

  • 96-well plates

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-511) in infection medium (DMEM with 2% FBS).

  • Infection:

    • In a BSL-3 laboratory, remove the cell culture medium from the 96-well plates.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Adsorb the virus for 1 hour at 37°C.

  • Treatment:

    • After the adsorption period, remove the viral inoculum.

    • Add 100 µL of the prepared compound dilutions to the corresponding wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Viral Titer Quantification: Determine the viral titer in the supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of Vero E6 cells.

  • Data Analysis: The EC50 and EC90 values, the concentrations at which the compound inhibits viral yield by 50% and 90% respectively, are calculated by comparing the viral titers in the treated wells to the "virus only" control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Vero E6 or Calu-3 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (or its prodrug AT-527/AT-511)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate at the same density as for the antiviral assay and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add 100 µL of the same serial dilutions of the test compound used in the antiviral assay to the wells in triplicate. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C with 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_antiviral Antiviral Assay (BSL-3) cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Vero E6 or Calu-3 cells in 96-well plates infect_cells Infect cells with SARS-CoV-2 (MOI 0.01-0.1) seed_cells->infect_cells add_compound_cyto Add compound dilutions to uninfected cells seed_cells->add_compound_cyto prep_compound Prepare serial dilutions of AT-511/AT-527 add_compound_antiviral Add compound dilutions prep_compound->add_compound_antiviral prep_compound->add_compound_cyto infect_cells->add_compound_antiviral incubate_antiviral Incubate for 48h add_compound_antiviral->incubate_antiviral collect_supernatant Collect supernatant incubate_antiviral->collect_supernatant quantify_virus Quantify viral yield (Plaque Assay/TCID50) collect_supernatant->quantify_virus calc_ec50 Calculate EC50/EC90 quantify_virus->calc_ec50 incubate_cyto Incubate for 48h add_compound_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay measure_absorbance Measure absorbance mtt_assay->measure_absorbance calc_cc50 Calculate CC50 measure_absorbance->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si

Caption: Experimental workflow for evaluating this compound's parent compound in SARS-CoV-2 assays.

Application Notes and Protocols: AT-9010 in Flavivirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate form of the orally bioavailable prodrugs AT-752 and AT-281. It is a guanosine nucleotide analog that has demonstrated potent and broad-spectrum antiviral activity against a range of flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound and its prodrugs in flavivirus research.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting the viral non-structural protein 5 (NS5), which is essential for viral RNA replication.[5] NS5 consists of two key enzymatic domains: the RNA-dependent RNA polymerase (RdRp) and the methyltransferase (MTase).

  • Chain Termination of RNA Synthesis: As a guanosine triphosphate (GTP) analog, this compound is incorporated into the growing viral RNA chain by the RdRp. The presence of a 2'-methyl-2'-fluoro modification on the ribose sugar prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral RNA replication.[2][4][6]

  • Inhibition of RNA Capping: this compound also acts as a competitive inhibitor of the NS5 MTase domain. It binds to the GTP-binding site of the MTase, thereby interfering with the viral RNA capping process.[5] Proper RNA capping is crucial for viral RNA stability, translation, and evasion of the host immune response. The overall binding mode of this compound is conserved across flaviviral MTases, providing a structural basis for its broad-spectrum activity.[5]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-281, the free base of the prodrug AT-752, which is intracellularly converted to the active this compound.

Table 1: In Vitro Antiviral Activity of AT-281 Against Various Flaviviruses

VirusStrainCell LineEC50 (µM)EC90 (µM)
Dengue Virus Serotype 2New Guinea CHuh-70.480.64
Dengue Virus Serotype 3Huh-70.770.77
West Nile VirusHuh-70.43
Yellow Fever VirusHuh-70.26
Zika VirusHuh-70.21
Japanese Encephalitis VirusHuh-70.64

Data sourced from Good et al., 2020 and Moussa et al., 2021.[2][3]

Table 2: Cytotoxicity Profile of AT-281

Cell LineCC50 (µM)
Huh-7>170
BHK-21>170
Human PBMCs>170

Data sourced from Moussa et al., 2021.[2] The high CC50 values indicate low cytotoxicity of the compound in these cell lines.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to determine the effective concentration of a compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

Materials:

  • Vero or Huh-7 cells

  • Flavivirus stock of known titer (e.g., DENV, ZIKV, WNV)

  • AT-281 (free base of AT-752) or other relevant prodrugs

  • Dulbecco's Modified Eagle's Medium (DMEM) with 2% fetal bovine serum (FBS)

  • Methylcellulose overlay medium (e.g., 1.5% methylcellulose in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero or Huh-7 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of AT-281 in DMEM with 2% FBS.

  • Viral Infection: When cells are confluent, remove the growth medium and infect the monolayer with the flavivirus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared serial dilutions of AT-281 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with methylcellulose medium containing the corresponding concentration of AT-281.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the methylcellulose overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined using a dose-response curve fitting software.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that is toxic to the host cells, which is crucial for assessing the therapeutic index of an antiviral agent.

Materials:

  • Vero or Huh-7 cells

  • AT-281

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of AT-281 in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a cell control (no compound) and a background control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined using a dose-response curve.

In Vitro Flavivirus Methyltransferase (MTase) Inhibition Assay

This assay measures the ability of this compound to inhibit the N7- and 2'-O-methyltransferase activities of the viral NS5 protein.

Materials:

  • Recombinant flavivirus NS5 MTase domain

  • This compound

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

  • Uncapped (GpppA-RNA) and N7-methylated (m7GpppA-RNA) RNA substrates

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM DTT, 1 mM MgCl2)

  • Filter paper and scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, recombinant MTase, RNA substrate (GpppA-RNA for N7-MTase activity or m7GpppA-RNA for 2'-O-MTase activity), and varying concentrations of this compound.

  • Initiation: Start the reaction by adding [3H]SAM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Spot the reaction mixture onto filter paper and allow it to air dry. Wash the filter paper to remove unincorporated [3H]SAM.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of MTase inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value.

In Vitro Flavivirus RdRp Inhibition Assay

This assay determines the inhibitory effect of this compound on the RNA synthesis activity of the viral RdRp.

Materials:

  • Recombinant flavivirus NS5 protein or RdRp domain

  • This compound

  • RNA template (e.g., poly(C)) and primer (if required)

  • GTP, ATP, CTP, UTP

  • [α-32P]GTP or other labeled nucleotide

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • DE81 filter paper and scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template, recombinant RdRp, a mix of three unlabeled NTPs, and the labeled NTP. Add varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding the enzyme or NTPs.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Spot the reaction mixture onto DE81 filter paper. Wash the filter paper to remove unincorporated labeled NTPs.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Metabolic_Activation_of_AT_752 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-752 AT-752 AT-281 AT-281 (Free Base) AT-752->AT-281 Cellular Esterases This compound-MP This compound Monophosphate AT-281->this compound-MP Cellular Kinases This compound-DP This compound Diphosphate This compound-MP->this compound-DP Cellular Kinases This compound This compound (Active Triphosphate) This compound-DP->this compound Cellular Kinases

Caption: Metabolic activation of the prodrug AT-752 to the active form this compound.

AT9010_Mechanism_of_Action cluster_virus Flavivirus Replication Viral_RNA Viral Genomic RNA NS5 NS5 Protein Viral_RNA->NS5 RdRp RdRp Domain NS5->RdRp MTase MTase Domain NS5->MTase RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis RNA_Capping RNA Capping MTase->RNA_Capping Replication Viral Replication RNA_Synthesis->Replication RNA_Capping->Replication This compound This compound This compound->RdRp Chain Termination This compound->MTase Competitive Inhibition Experimental_Workflow Start Start: Compound Screening Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Assay (EC50) Start->Antiviral Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) Cytotoxicity->Therapeutic_Index Antiviral->Therapeutic_Index MoA_Studies Mechanism of Action Studies Therapeutic_Index->MoA_Studies RdRp_Assay RdRp Inhibition Assay (IC50) MoA_Studies->RdRp_Assay MTase_Assay MTase Inhibition Assay (IC50) MoA_Studies->MTase_Assay End End: Lead Candidate RdRp_Assay->End MTase_Assay->End

References

Application Notes and Protocols for AT-9010 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 is the active triphosphate metabolite of the oral antiviral prodrug AT-527. As a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain of nsp12, this compound is a critical tool for in vitro studies of viral replication and the development of novel antiviral therapeutics. This document provides a detailed standard operating procedure (SOP) for the preparation of this compound solutions to ensure consistency and accuracy in experimental settings. The protocol includes information on the chemical properties, solubility, and handling of this compound, along with a step-by-step guide for its dissolution and storage.

Chemical and Physical Properties

This compound is a guanosine nucleotide analog with a molecular formula of C₁₁H₁₇FN₅O₁₃P₃ and a molecular weight of 539.20 g/mol .[1] For enhanced solubility and stability in aqueous solutions, the tetrasodium salt of this compound is commonly used.[2][3]

PropertyValueReference
Molecular Formula C₁₁H₁₇FN₅O₁₃P₃[1]
Molecular Weight 539.20 g/mol [1]
Appearance Solid[3]
Solubility (Tetrasodium Salt) 100 mg/mL in water (ultrasonication may be required)[3]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 6 months at -80°C[1]
Storage (Aqueous Stock) Up to 6 months at -80°C (protect from light, under nitrogen)[3]

Experimental Protocols

Standard Operating Procedure for this compound Tetrasodium Salt Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound tetrasodium salt.

Materials:

  • This compound tetrasodium salt powder

  • Sterile, nuclease-free water

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic water bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-dissolution Preparation:

    • Bring the vial of this compound tetrasodium salt powder to room temperature before opening to prevent condensation.

    • Calculate the required mass of this compound tetrasodium salt and the volume of sterile, nuclease-free water needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Carefully weigh the this compound tetrasodium salt powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, nuclease-free water to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[3]

  • Sterilization and Aliquoting:

    • For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[3]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -80°C for up to 6 months.[3] It is recommended to protect the solution from light and store it under nitrogen for optimal stability.[3]

Typical Working Concentrations:

  • In vitro RdRp Inhibition Assays: Concentrations can range from the low micromolar to hundreds of micromolar, with studies using up to 250 µM.[4]

  • Cell-Based Antiviral Assays: While this compound is the intracellular active form, studies with the prodrug AT-527 use concentrations around 10 µM, which result in the formation of micromolar concentrations of this compound within the cells.[5] A starting point for direct cell-based assays with this compound could be in the low micromolar range.

Safety and Handling:

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Diagrams

G cluster_0 Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Experimental workflow for this compound solution preparation.

G cluster_0 SARS-CoV-2 Replication Complex RdRp RdRp (nsp12) ViralRNA Viral RNA Synthesis RdRp->ViralRNA ChainTermination Chain Termination RdRp->ChainTermination NiRAN NiRAN (nsp12) Inhibition Inhibition of Nucleotidyltransferase Activity NiRAN->Inhibition AT527 AT-527 (Prodrug) AT9010 This compound (Active Metabolite) AT527->AT9010 Intracellular Metabolism AT9010->RdRp Incorporation AT9010->NiRAN Binding

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

References

Application Notes and Protocols for Determining the IC50 of AT-9010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It has demonstrated potent inhibitory activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This compound exhibits a dual mechanism of action, targeting two essential enzymatic activities of the viral replication and transcription complex.[1][2][3] It functions as a competitive inhibitor of the RNA-dependent RNA polymerase (RdRp) activity of the nsp12 protein, leading to chain termination during viral RNA synthesis.[1][2] Additionally, this compound inhibits the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12, which is crucial for viral replication.[1][4]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. This document provides detailed protocols for determining the IC50 of this compound against SARS-CoV-2 using both cell-based and enzymatic assays.

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

The replication of SARS-CoV-2 is a multi-step process that occurs within the host cell cytoplasm. The virus enters the cell and releases its positive-sense single-stranded RNA genome.[1][5] This genomic RNA is then translated to produce polyproteins, which are cleaved by viral proteases into non-structural proteins (nsps).[1][5] These nsps assemble into the replication and transcription complex (RTC), with the RNA-dependent RNA polymerase (RdRp) at its core. The RTC synthesizes negative-sense RNA templates, which are then used to produce new genomic RNA and subgenomic mRNAs that encode for viral structural proteins.[6][7] These components assemble into new virions, which are subsequently released from the cell. This compound disrupts this cycle by inhibiting the RdRp and NiRAN domains of the nsp12 polymerase.

SARS_CoV_2_Replication_and_AT9010_Inhibition cluster_host_cell Host Cell Cytoplasm Entry Viral Entry & Uncoating gRNA Viral (+)ssRNA Genome Entry->gRNA Translation Translation gRNA->Translation RTC Replication/ Transcription Complex (RTC) (nsp12-nsp7-nsp8) gRNA->RTC Template Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis nsps Non-structural Proteins (nsps) Proteolysis->nsps nsps->RTC negRNA (-)ssRNA Template RTC->negRNA RdRp Activity new_gRNA New (+)ssRNA Genomes negRNA->new_gRNA RdRp Activity subgenomic_mRNA Subgenomic mRNAs negRNA->subgenomic_mRNA RdRp Activity Assembly Virion Assembly new_gRNA->Assembly Structural_Proteins Structural Proteins subgenomic_mRNA->Structural_Proteins Translation Structural_Proteins->Assembly Release Virion Release Assembly->Release AT9010 This compound AT9010->RTC Inhibits RdRp & NiRAN Activity

SARS-CoV-2 replication cycle and points of inhibition by this compound.

Experimental Protocols

Two primary methods for determining the IC50 of this compound are a cell-based antiviral assay and a cell-free enzymatic assay. It is also crucial to determine the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/IC50), which indicates the therapeutic window of the compound.[8]

Cell-Based Antiviral Assay for IC50 Determination

This protocol utilizes a cell-based assay to measure the inhibition of SARS-CoV-2 replication in a relevant cell line.

Experimental Workflow:

Cell_Based_Assay_Workflow A Seed Vero E6 or A549-ACE2 cells in 96-well plates B Prepare serial dilutions of this compound A->B C Incubate cells with This compound dilutions B->C D Infect cells with SARS-CoV-2 (low MOI) C->D E Incubate for 48-72 hours D->E F Quantify viral replication (e.g., RT-qPCR, CPE, Luciferase) E->F G Determine IC50 value F->G

Workflow for the cell-based IC50 determination of this compound.

Materials:

  • Vero E6 or A549-ACE2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RNA extraction kit, RT-qPCR reagents, or cell viability assay reagents like MTT or CellTiter-Glo)

Protocol:

  • Cell Seeding:

    • One day prior to the experiment, seed Vero E6 or A549-ACE2 cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 100 µM to 0.01 µM).

  • Compound Addition and Infection:

    • Remove the growth medium from the cells and add the medium containing the this compound dilutions.

    • In a Biosafety Level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.05.

    • Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Quantification of Viral Inhibition:

    • Method A: RT-qPCR:

      • Extract viral RNA from the cell culture supernatant.

      • Perform RT-qPCR to quantify the amount of viral RNA.

    • Method B: Cytopathic Effect (CPE) Reduction Assay:

      • Visually score the cytopathic effect in each well.

      • Alternatively, use a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Cell-Free Enzymatic Assay for IC50 Determination

This protocol measures the direct inhibition of the SARS-CoV-2 RdRp activity by this compound.

Experimental Workflow:

Enzymatic_Assay_Workflow A Prepare reaction mix with recombinant SARS-CoV-2 RdRp complex (nsp12/7/8) B Add serial dilutions of this compound A->B C Initiate reaction with RNA template/primer and NTPs B->C D Incubate at optimal temperature and time C->D E Detect RNA synthesis product (e.g., fluorescence, radioactivity) D->E F Determine IC50 value E->F

Workflow for the cell-free enzymatic IC50 determination of this compound.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template and primer (e.g., poly(A) template and oligo(dT) primer)

  • Nucleoside triphosphates (ATP, CTP, GTP, UTP)

  • This compound

  • Reaction buffer

  • Detection reagents (e.g., PicoGreen dsRNA quantitation reagent or radiolabeled NTPs)

  • 384-well assay plates

Protocol:

  • Reaction Setup:

    • In a 384-well plate, prepare a reaction mixture containing the reaction buffer, recombinant RdRp complex, and the RNA template/primer.

  • Inhibitor Addition:

    • Add serial dilutions of this compound to the wells. Include a "no inhibitor" control.

  • Reaction Initiation:

    • Initiate the polymerase reaction by adding a mixture of NTPs (including a labeled NTP if using a radioactivity-based assay).

  • Incubation:

    • Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Fluorescence-based: Stop the reaction and add a dsRNA-binding fluorescent dye (e.g., PicoGreen). Measure the fluorescence intensity.[9]

    • Radioactivity-based: Stop the reaction and capture the synthesized radiolabeled RNA on a filter plate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RdRp activity inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Data Presentation

The quantitative data from the IC50 and CC50 experiments should be summarized in clear and structured tables.

Table 1: Example Data for Cell-Based IC50 Determination of this compound

This compound Conc. (µM)% Viral Inhibition (RT-qPCR)% Cell Viability (MTT Assay)
10099.885.2
3098.590.1
1095.294.5
380.198.2
155.399.1
0.325.699.5
0.15.2100.0
0 (Virus Control)045.3
0 (Cell Control)N/A100.0

Table 2: Summary of IC50, CC50, and Selectivity Index for this compound

ParameterValue (µM)Method
IC50 Calculated ValueCell-Based Antiviral Assay
CC50 Calculated ValueMTT Assay
Selectivity Index (SI) CC50 / IC50

Conclusion

These protocols provide a framework for the accurate and reproducible determination of the IC50 of this compound against SARS-CoV-2. The choice between a cell-based and a cell-free assay will depend on the specific research question and available resources. Cell-based assays provide data on the compound's efficacy in a more biologically relevant context, while enzymatic assays are useful for studying the direct interaction between the inhibitor and its molecular target. Consistent and rigorous application of these methods will enable a thorough characterization of the antiviral potency of this compound.

References

Application Notes and Protocols for Preclinical Efficacy Studies of AT-9010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the antiviral agent AT-527.[1] It has been identified as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, which are crucial for viral replication.[1][2][3] The primary mechanism of action involves the termination of viral RNA synthesis.[2] While the established role of this compound is in virology, these application notes provide a comprehensive framework for investigating its potential anti-proliferative and pro-apoptotic efficacy in a cancer context, a hypothetical application for research purposes.

This document outlines detailed protocols for in vitro and in vivo studies designed to assess the efficacy of this compound. It includes methodologies for key assays, guidelines for data presentation, and visual representations of experimental workflows and a hypothetical signaling pathway.

Hypothetical Signaling Pathway for this compound Anti-Proliferative Effects

For the purpose of these experimental designs, we will hypothesize that this compound, beyond its established role as a viral RdRp inhibitor, may indirectly affect cellular pathways critical for cancer cell proliferation and survival. A hypothetical pathway is presented below where this compound is postulated to interfere with a cellular kinase cascade, leading to the inhibition of downstream transcription factors responsible for cell cycle progression and survival.

AT9010_Hypothetical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor AT9010 This compound AT9010->Kinase_B Inhibition Proliferation_Genes Proliferation & Survival Genes Transcription_Factor->Proliferation_Genes

Caption: Hypothetical signaling cascade for this compound anti-proliferative effects.

In Vitro Efficacy Studies

Cell Viability Assay (MTT/XTT)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Viability (Mean ± SD)IC50 (µM)
Cancer A Vehicle072100 ± 5.2> 100
This compound17285.3 ± 4.1
This compound107252.1 ± 3.79.8
This compound507221.5 ± 2.9
This compound100728.9 ± 1.5
Cancer B Vehicle072100 ± 6.1> 100
This compound17292.4 ± 5.5
This compound107268.7 ± 4.825.4
This compound507235.2 ± 3.1
This compound1007215.8 ± 2.4
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Cell LineTreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Cancer A Vehicle03.1 ± 0.51.5 ± 0.20.8 ± 0.1
This compound1015.2 ± 1.88.7 ± 1.11.2 ± 0.3
This compound5035.6 ± 2.918.4 ± 2.22.5 ± 0.6
Cancer B Vehicle02.8 ± 0.41.2 ± 0.30.6 ± 0.2
This compound2512.8 ± 1.56.9 ± 0.91.0 ± 0.4
This compound5028.9 ± 2.515.1 ± 1.72.1 ± 0.5
Western Blot Analysis

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the hypothetical signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Kinase B, total Kinase B, Cleaved Caspase-3, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities to determine relative protein expression levels.

Data Presentation:

Target ProteinTreatmentConcentration (µM)Relative Expression (Normalized to Loading Control)
p-Kinase B Vehicle01.00
This compound100.45
This compound500.12
Total Kinase B Vehicle01.00
This compound100.98
This compound500.95
Cleaved Caspase-3 Vehicle01.00
This compound103.20
This compound507.80

In Vivo Efficacy Studies

Cell Line-Derived Xenograft (CDX) Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.[4][5]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implantation Implant Cancer Cells into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle (e.g., daily) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Excision Excise Tumors at Study Endpoint Monitoring->Tumor_Excision Analysis Tumor Weight Measurement & Pharmacodynamic Analysis Tumor_Excision->Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound and the vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study.

  • Tissue Collection: Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Data Presentation:

Treatment GroupNMean Tumor Volume (mm³ ± SEM) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle 101250 ± 150-+5.2
This compound (10 mg/kg) 10750 ± 12040+3.1
This compound (30 mg/kg) 10350 ± 9072-1.5

Conclusion

The protocols and frameworks presented here provide a comprehensive guide for the preclinical evaluation of this compound's hypothetical anti-proliferative efficacy. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process. The provided templates for data presentation and the visual workflows are intended to facilitate clear communication of experimental design and results.

References

Application Notes and Protocols: AT-9010 Delivery for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AT-9010 is a potent antiviral agent, acting as the active triphosphate metabolite of the prodrugs AT-527 and its free base, AT-511. As a nucleotide analog, this compound exhibits poor cell permeability. Therefore, for cell-based assays, it is standard practice to deliver its membrane-permeable prodrugs, which are then metabolized intracellularly to the active this compound. These application notes provide detailed protocols for the delivery of AT-511/AT-527 in cell-based assays to evaluate the antiviral activity of this compound, focusing on methods for determining efficacy and quantifying the intracellular conversion of the prodrug.

Mechanism of Action of this compound

This compound functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, which is essential for viral replication. The prodrug, for instance AT-527, enters the host cell and undergoes a series of enzymatic reactions, culminating in the formation of the active triphosphate, this compound. This active form is then incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.

AT9010_MOA cluster_cell Host Cell AT-527 AT-527 Metabolism Metabolism AT-527->Metabolism Intracellular Delivery This compound This compound Metabolism->this compound Activation Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) This compound->Viral_RNA_Polymerase Targets Viral_Replication Viral Replication Viral_RNA_Polymerase->Viral_Replication Enables Inhibition Inhibition Inhibition->Viral_Replication Extracellular_Space Extracellular Space

Caption: Intracellular activation and mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-511 (the free base of AT-527) against various coronaviruses in different cell lines.

Table 1: Antiviral Activity of AT-511 Against Coronaviruses

VirusCell LineEC50 (µM)EC90 (µM)
SARS-CoV-2Vero 76-0.55
SARS-CoV-2Normal Human Bronchial Epithelial (NHBE)-0.47
HCoV-229EHuh-7-0.34
HCoV-OC43Huh-7-1.2
SARS-CoVHuh-7--
MERS-CoVHuh-7-37

Table 2: Cytotoxicity of AT-511

Cell LineCC50 (µM)
Huh-7> 86
Normal Human Bronchial Epithelial (NHBE)> 100
Normal Human Nasal Epithelial (HNE)> 100

Table 3: Intracellular this compound Formation

Cell LineAT-511 Concentration (µM)Incubation Time (h)Intracellular this compound (µM)
Normal Human Bronchial Epithelial (NHBE)10-698 ± 15
Normal Human Nasal Epithelial (HNE)10-236 ± 14

Experimental Protocols

Protocol 1: General Procedure for Delivery of AT-511/AT-527 for Cell-Based Antiviral Assays

This protocol outlines the preparation and administration of AT-511 or AT-527 to cell cultures for subsequent antiviral activity evaluation.

Materials:

  • AT-511 or AT-527 compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Selected virus stock

  • Host cell line permissive to the virus of interest (e.g., Vero E6, Huh-7)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of AT-511 or AT-527 in DMSO. A typical stock concentration is 10 mM.

    • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a serial dilution to test a range of concentrations.

  • Cell Seeding:

    • Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. The optimal seeding density will vary depending on the cell line.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Administration and Viral Infection:

    • On the day of the experiment, remove the cell culture medium from the wells.

    • Add the diluted AT-511/AT-527 compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-drug control.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). The optimal MOI should be determined empirically to cause a significant cytopathic effect (CPE) within a reasonable timeframe (e.g., 48-72 hours).

    • Incubate the plates under the same conditions as step 2 for the duration of the assay.

Antiviral_Assay_Workflow Start Start Prepare_Compound Prepare AT-511/AT-527 Stock and Dilutions Start->Prepare_Compound Seed_Cells Seed Host Cells in 96-well Plates Prepare_Compound->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Add_Compound_Virus Add Compound Dilutions and Virus to Cells Incubate_Cells->Add_Compound_Virus Incubate_Assay Incubate for 48-72h Add_Compound_Virus->Incubate_Assay Measure_Outcome Measure Antiviral Effect (CPE or VYR) Incubate_Assay->Measure_Outcome End End Measure_Outcome->End

Caption: General workflow for cell-based antiviral assays.

Protocol 2: Cytopathic Effect (CPE) Assay using Neutral Red

This assay measures the ability of the compound to protect cells from virus-induced death.

Materials (in addition to Protocol 1):

  • Neutral Red solution (e.g., 0.33% in PBS)

  • Formalin solution (e.g., 10%)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After the incubation period, visually inspect the plates for CPE.

  • Staining:

    • Aspirate the medium from the wells.

    • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C.

    • Aspirate the Neutral Red solution and wash the cells with PBS.

  • Destaining:

    • Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the dye.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the uninfected, untreated control.

    • Determine the EC50 (the concentration of the compound that protects 50% of the cells from CPE).

Protocol 3: Virus Yield Reduction (VYR) Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.

Materials (in addition to Protocol 1):

  • Apparatus for virus titration (e.g., 96-well plates for TCID50 assay)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After the incubation period, collect the supernatant from each well.

  • Virus Titration:

    • Perform a serial 10-fold dilution of the collected supernatants.

    • Use these dilutions to infect fresh monolayers of host cells in a 96-well plate.

    • Incubate for a sufficient time for CPE to develop.

    • Determine the virus titer for each sample, typically as the 50% Tissue Culture Infectious Dose (TCID50).

  • **Analysis

Application Notes and Protocols for Quantifying AT-9010 Activity in Viral Polymerase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the oral prodrug AT-527, a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp). This document provides detailed application notes and experimental protocols for quantifying the inhibitory activity of this compound against viral polymerases, with a primary focus on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). This compound exhibits a dual mechanism of action against the SARS-CoV-2 polymerase (nsp12), functioning as both a chain terminator at the RdRp active site and an inhibitor of the N-terminal NiRAN domain's nucleotidyltransferase activity.[1][2][3] For HCV, this compound targets the NS5B polymerase, effectively halting viral replication.[4] These protocols are designed to enable researchers to accurately assess the potency and mechanism of action of this compound and similar nucleotide analogs.

Data Presentation: Quantitative Activity of AT-527 (Prodrug of this compound)

The following tables summarize the in vitro antiviral activity of AT-511, the free base of the prodrug AT-527, against various coronaviruses. The data is presented as EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values obtained from cell-based assays.

Table 1: Antiviral Activity of AT-511 against Coronaviruses in Huh-7 Cells

VirusAssay TypeEC50 (µM)EC90 (µM)Cytotoxicity (CC50 in µM)
HCoV-229ECPE Neutral Red0.81.2>86
HCoV-OC43CPE Neutral Red0.30.34>86
SARS-CoV-1CPE Neutral Red0.50.6>86
MERS-CoVCPE Neutral Red1536>86

Data adapted from in vitro studies in Huh-7 cells.[5][6]

Table 2: Antiviral Activity of AT-511 against SARS-CoV-2 in Different Cell Lines

Cell LineAssay TypeEC50 (µM)EC90 (µM)Cytotoxicity (CC50 in µM)
dNHBEVirus Yield Reduction-0.55>100
Normal Human Airway Epithelial (HAE)Virus Yield Reduction-0.47>100

Data adapted from in vitro studies in differentiated normal human bronchial epithelial (dNHBE) and normal human airway epithelial (HAE) cells.[5][6][7]

Signaling and Action Pathways

The following diagrams illustrate the metabolic activation of the prodrug AT-527 to its active form this compound and the subsequent dual inhibition mechanism on the SARS-CoV-2 RNA-dependent RNA polymerase.

AT527_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AT527 AT-527 (Prodrug) AT511 AT-511 AT527->AT511 Metabolism Cellular_Kinases Cellular Kinases AT511->Cellular_Kinases AT9010 This compound (Active Triphosphate) Cellular_Kinases->AT9010 Phosphorylation

Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate this compound.

AT9010_Inhibition_Mechanism cluster_virus SARS-CoV-2 Replication Viral_RNA Viral RNA Template NSP12 nsp12 Polymerase Viral_RNA->NSP12 RdRp_domain RdRp Domain NSP12->RdRp_domain NiRAN_domain NiRAN Domain NSP12->NiRAN_domain RNA_Synthesis RNA Synthesis RdRp_domain->RNA_Synthesis Elongation Chain_Termination Chain Termination RdRp_domain->Chain_Termination Blocks further elongation NiRAN_Inhibition NiRAN Inhibition NiRAN_domain->NiRAN_Inhibition Blocks nucleotidyltransferase activity AT9010 This compound AT9010->RdRp_domain Incorporation AT9010->NiRAN_domain Binding

Caption: Dual mechanism of this compound inhibition on SARS-CoV-2 nsp12 polymerase.

Experimental Protocols

The following are detailed protocols for in vitro viral polymerase assays to quantify the activity of this compound.

Protocol 1: SARS-CoV-2 RdRp Activity Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to measure the activity of SARS-CoV-2 RdRp by quantifying the formation of double-stranded RNA (dsRNA).

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • Self-priming RNA template

  • ATP, GTP, CTP, UTP solution (NTPs)

  • RNase inhibitor

  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Quench Buffer: 94% formamide, 30 mM EDTA

  • dsRNA quantification dye (e.g., QuantiFluor dsRNA System)

  • This compound

  • 96-well plates

Procedure:

  • Prepare a master mix containing the reaction buffer, RNase inhibitor, and self-priming RNA template.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding the SARS-CoV-2 RdRp complex and NTPs.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the quench buffer.

  • Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a dose-response curve.

Fluorescence_Assay_Workflow A Prepare Master Mix (Buffer, RNase Inhibitor, RNA Template) C Add Master Mix to Wells A->C B Add this compound/ Control to Plate B->C D Initiate Reaction (Add RdRp and NTPs) C->D E Incubate at 37°C D->E F Stop Reaction (Quench Buffer) E->F G Add dsRNA Dye & Incubate F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for the fluorescence-based SARS-CoV-2 RdRp activity assay.

Protocol 2: HCV NS5B Polymerase Activity Assay (Radiolabeled)

This protocol utilizes the incorporation of a radiolabeled nucleotide to measure the activity of HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • Homopolymeric template/primer (e.g., poly(rA)/oligo(dT) or poly(rC)/oligo(dG))

  • ATP, GTP, CTP solution

  • [α-³²P]UTP or [α-³³P]UTP

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 50 mM EDTA

  • Filter plates (e.g., 96-well glass fiber filters)

  • Scintillation fluid

  • This compound

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template/primer, and all NTPs except the radiolabeled one.

  • Add varying concentrations of this compound or a vehicle control to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled UTP.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixtures to a filter plate and wash the wells multiple times with a wash buffer (e.g., 5% trichloroacetic acid) to remove unincorporated nucleotides.

  • Dry the filter plate.

  • Add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Radiolabeled_Assay_Workflow A Prepare Reaction Mix (Buffer, Template/Primer, NTPs) C Add Reaction Mix to Wells A->C B Add this compound/ Control to Plate B->C D Initiate Reaction (Add NS5B and [³²P]UTP) C->D E Incubate at 30°C D->E F Stop Reaction (EDTA) E->F G Filter and Wash F->G H Add Scintillation Fluid & Count G->H I Calculate IC50 H->I

Caption: Workflow for the radiolabeled HCV NS5B polymerase activity assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to quantify the inhibitory activity of this compound against viral polymerases. The dual mechanism of action of this compound against the SARS-CoV-2 polymerase makes it a compelling subject for further investigation. By utilizing the detailed methodologies for both fluorescence-based and radiolabeled assays, scientists can generate robust and reproducible data to characterize the potency and mechanism of this and other novel antiviral compounds. The structured data presentation and visual workflows are intended to facilitate experimental design and data interpretation in the pursuit of developing effective antiviral therapies.

References

Application Note: Protocol for Assessing AT-9010 Antiviral Efficacy using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AT-9010 is the active triphosphate metabolite of the orally available guanosine nucleotide prodrug AT-527.[1] It has demonstrated potent antiviral activity, particularly against SARS-CoV-2, the causative agent of COVID-19. The primary mechanism of action for this compound is the dual inhibition of two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp, nsp12): the polymerase activity at the RdRp active site and the nucleotidyltransferase activity at the NiRAN domain.[1][2] This dual action leads to the termination of viral RNA synthesis, effectively halting viral replication.[1][3]

The plaque reduction assay is a functional and quantitative method used in virology to measure the infectivity of a lytic virus.[][5] It is considered the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in the presence of a test agent.[6] Each plaque represents a region of cell death (cytopathic effect) initiated by a single infectious viral particle.[] This application note provides a detailed protocol for assessing the antiviral activity of this compound against susceptible viruses using a plaque reduction assay.

Mechanism of Action of this compound

AT-527 is metabolized within the host cell by cellular kinases into its active form, this compound.[1] this compound then targets the SARS-CoV-2 replication and transcription complex (RTC). It acts as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP). The molecule exerts its antiviral effect through two distinct mechanisms:

  • Chain Termination: One molecule of this compound is incorporated into the growing viral RNA strand at the RdRp active site. Its modified ribose group prevents the correct alignment of the next incoming nucleotide, causing immediate termination of RNA synthesis.[1]

  • NiRAN Inhibition: A second molecule of this compound binds to the N-terminal NiRAN domain of the nsp12 subunit. This binding outcompetes native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[1]

AT_9010_Mechanism_of_Action cluster_0 Host Cell cluster_1 Viral Replication & Transcription Complex (RTC) AT527 AT-527 (Prodrug) Kinases Cellular Kinases AT527->Kinases Metabolic Activation AT9010 This compound (Active Triphosphate) Kinases->AT9010 RdRp RdRp Active Site AT9010->RdRp Incorporation NiRAN NiRAN Active Site AT9010->NiRAN Binding NSP12 nsp12 Polymerase RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis Chain_Termination Chain Termination (Replication Halted) RdRp->Chain_Termination Inhibition NiRAN_Inhibition NiRAN Inhibition (Replication Halted) NiRAN->NiRAN_Inhibition Inhibition RNA_Template Viral RNA Template RNA_Template->NSP12 RNA_Synthesis->Chain_Termination Plaque_Reduction_Assay_Workflow A 1. Seed Host Cells Plate cells in 6-well plates to achieve ~95% confluency on the day of infection. B 2. Prepare Compound Dilutions Prepare 2-fold serial dilutions of this compound in infection medium. A->B C 3. Infect Cells Wash cell monolayer with PBS. Infect with virus at a concentration calculated to yield 50-100 plaques/well. B->C D 4. Viral Adsorption Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes. C->D E 5. Add Overlay Aspirate the virus inoculum. Add semi-solid overlay medium containing the respective this compound dilutions. D->E F 6. Incubate for Plaque Formation Incubate plates at 37°C with 5% CO₂ for 48-72 hours (or until plaques are visible). E->F G 7. Fix and Stain Remove overlay. Fix cells with 10% formalin. Stain monolayer with Crystal Violet solution. F->G H 8. Count Plaques & Analyze Count plaques in each well. Calculate the percentage of plaque reduction and determine the IC50 value. G->H

References

Troubleshooting & Optimization

AT-9010 solubility and stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of AT-9010 in various buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active triphosphate metabolite of the antiviral prodrug AT-527. Its primary mechanism of action involves the dual inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the non-structural protein 12 (nsp12). This dual inhibition effectively terminates viral RNA synthesis.

Q2: What is the general solubility of this compound?

The tetrasodium salt of this compound exhibits good aqueous solubility. In water, it can be dissolved up to 100 mg/mL (159.46 mM), though this may require sonication to achieve full dissolution[1]. The salt form generally offers enhanced water solubility and stability compared to the free-acid form[2].

Q3: How should I store this compound stock solutions?

For optimal stability, prepared stock solutions of this compound tetrasodium should be stored under the following conditions:

  • -80°C for long-term storage (up to 6 months), protected from light and under a nitrogen atmosphere[3].

  • -20°C for short-term storage (up to 1 month)[1].

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the triphosphate moiety.

Q4: What is the expected stability of this compound in a cellular environment?

In normal human bronchial and nasal epithelial cells, the active triphosphate metabolite this compound has been observed to have a half-life of at least 38 hours[2].

Solubility and Stability Data

While specific quantitative data for this compound solubility and stability in various biological buffers is not extensively available in public literature, the following table summarizes the known solubility in water and general stability information for nucleotide analogs.

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility Water100 mg/mL (159.46 mM)[1]
(Requires sonication)
Stock Solution Stability -80°CUp to 6 months (protect from light, under nitrogen)[3]
-20°CUp to 1 month[1]
In Vitro Stability Cellular EnvironmentHalf-life ≥ 38 hours[2]

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

  • Possible Cause: Insufficient energy to break the crystal lattice.

  • Solution: Use an ultrasonic bath to aid in the dissolution of this compound in water[1]. Gentle heating to 37°C can also be attempted, but prolonged exposure to elevated temperatures should be avoided to prevent degradation.

Issue: Suspected Degradation of this compound in Experimental Buffer

  • Possible Cause: Nucleotide triphosphates are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The triphosphate chain can be enzymatically cleaved by phosphatases if there is any biological contamination.

  • Solution:

    • pH Control: For general nucleotide triphosphate stability, maintaining a slightly alkaline pH (7.5-10) can be beneficial.

    • Temperature Control: Perform experiments at the lowest practical temperature and avoid prolonged incubations at elevated temperatures unless required by the experimental protocol.

    • Aseptic Technique: Use sterile buffers and aseptic handling techniques to prevent microbial contamination, which can introduce phosphatases.

    • Buffer Selection: While specific data for this compound is unavailable, be aware that some buffers can chelate divalent cations (like Mg²⁺) that may be important for the stability or function of your system.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a nucleotide analog like this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Determination of this compound Solubility in a Target Buffer

This protocol is based on the widely used shake-flask method.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the target buffer (e.g., PBS, Tris, HEPES at a specific pH) in a sealed, sterile container.

    • Ensure the amount of this compound is sufficient to leave undissolved solid after equilibration.

  • Equilibration:

    • Incubate the container in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.

  • Quantification:

    • Dilute the filtered supernatant to a concentration within the linear range of a suitable analytical method.

    • Quantify the concentration of this compound using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for nucleotide analysis.

    • The determined concentration represents the equilibrium solubility of this compound in that buffer at that temperature.

Protocol 2: Assessment of this compound Stability in a Target Buffer

This protocol outlines a method to determine the degradation kinetics of this compound over time.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the target buffer at a known starting concentration (e.g., 1 mM).

    • Filter the solution through a 0.22 µm sterile filter.

  • Incubation:

    • Aliquot the solution into multiple sterile, sealed containers.

    • Incubate the containers at one or more desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

    • Immediately freeze the sample at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Thaw the samples and analyze them by HPLC-UV.

    • In the chromatogram, identify the peak corresponding to intact this compound and any new peaks that may represent degradation products (e.g., this compound diphosphate, monophosphate, or the free nucleoside).

    • Quantify the peak area of intact this compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of intact this compound as a function of time for each temperature.

    • From this data, the degradation rate and half-life (t½) of this compound in the specific buffer and temperature can be calculated.

Visualizations

AT9010_Mechanism_of_Action cluster_prodrug Cellular Uptake and Activation cluster_viral_replication Viral RNA Replication Machinery (SARS-CoV-2) AT-527 AT-527 (Prodrug) This compound This compound (Active Triphosphate) AT-527->this compound Cellular Kinases RdRp RdRp Domain This compound->RdRp Inhibition NiRAN NiRAN Domain This compound->NiRAN Inhibition nsp12 nsp12 Polymerase Complex RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis NiRAN->RNA_Synthesis Termination Chain Termination

Caption: Mechanism of action for this compound in inhibiting SARS-CoV-2 replication.

Troubleshooting_Workflow start Start: this compound Experiment issue Issue Encountered? start->issue solubility_issue Difficulty Dissolving? issue->solubility_issue Yes end_success Experiment Proceeds issue->end_success No stability_issue Suspected Degradation? solubility_issue->stability_issue No sonicate Apply Sonication solubility_issue->sonicate Yes check_temp_ph Review Buffer pH and Temperature stability_issue->check_temp_ph Yes end_revise Revise Protocol stability_issue->end_revise No sonicate->end_success check_contamination Check for Contamination check_temp_ph->check_contamination check_contamination->end_revise

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

troubleshooting inconsistent results in AT-9010 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AT-9010 in their assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in an assay?

A1: this compound is the triphosphate active metabolite of the antiviral prodrug AT-527. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses, including SARS-CoV-2. This compound acts as a chain terminator, being incorporated into the growing viral RNA strand and preventing further elongation.[1][2] Additionally, it can inhibit the methyltransferase (MTase) domain of some viral polymerases, interfering with RNA capping.[2] Understanding this dual mechanism is key to designing and troubleshooting your experiments.

Q2: I am observing high variability between my replicate wells. What are the potential causes?

A2: High variability can stem from several factors. Common culprits include inconsistent pipetting, particularly of viscous solutions or small volumes. Cell-based assays may suffer from uneven cell seeding or variations in cell health across the plate. Ensure your cells are well-suspended before plating and that your pipettes are calibrated and used correctly. Edge effects, where wells on the perimeter of the plate behave differently, can also contribute to variability. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer.

Q3: My positive controls are showing lower than expected inhibition. What should I investigate?

A3: Lower than expected inhibition from your positive controls can indicate a few issues. Firstly, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Secondly, check the activity of the target enzyme (e.g., RdRp) or the health of the cells in your assay. If the enzyme activity is too high or the viral replication in your cell-based assay is too robust, the concentration of this compound may be insufficient to elicit a strong inhibitory effect. Consider optimizing the enzyme concentration or the multiplicity of infection (MOI) for your virus.

Q4: My negative controls (vehicle only) are showing signs of inhibition. What could be the problem?

A4: Inhibition in negative controls often points to a problem with the vehicle (e.g., DMSO) concentration or the assay components themselves. High concentrations of some solvents can be toxic to cells or interfere with enzyme activity. Ensure your final vehicle concentration is consistent across all wells and is at a level known to be non-inhibitory. It is also worth checking for any contamination in your reagents or media that could be causing a non-specific inhibitory effect.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values for this compound across experiments are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay.
Reagent Variability Prepare fresh dilutions of this compound from a validated stock for each experiment. Use the same lot of critical reagents (e.g., enzyme, substrate, media, serum) across all experiments being compared.
Assay Incubation Times Strictly adhere to optimized incubation times for drug treatment, substrate addition, and signal detection. Use a multichannel pipette or automated liquid handler to minimize timing differences between plates.
Data Analysis Use a consistent and appropriate curve-fitting model for IC50 determination. Ensure that the normalization of your data (e.g., to positive and negative controls) is performed correctly.
Issue 2: High Background Signal

A high background signal can mask the true inhibitory effect of this compound. Refer to the troubleshooting workflow below to address this issue.

High_Background_Workflow Start High Background Signal Detected Check_Reagents Check for Autofluorescence/ Autoluminescence of Reagents Start->Check_Reagents Contamination Test for Microbial Contamination in Media and Buffers Check_Reagents->Contamination Reagents are not the source Resolved Issue Resolved Check_Reagents->Resolved Reagent issue identified and replaced Reader_Settings Optimize Plate Reader Settings (e.g., gain, integration time) Contamination->Reader_Settings No contamination found Contamination->Resolved Contamination addressed Blank_Wells Subtract Average Signal from 'No Enzyme' or 'No Cell' Blank Wells Reader_Settings->Blank_Wells Reader_Settings->Resolved Optimization successful Alternative_Detection Consider Alternative Detection Reagent or Assay Principle Blank_Wells->Alternative_Detection Background still high Blank_Wells->Resolved Background acceptable Alternative_Detection->Resolved

Caption: Troubleshooting workflow for high background signal.

Experimental Protocols

Standard RdRp Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a viral RNA-dependent RNA polymerase.

  • Reagent Preparation:

    • Prepare a 10x assay buffer (e.g., 200 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 10 mM DTT).

    • Dilute the RdRp enzyme to the desired concentration in 1x assay buffer.

    • Prepare a 2x substrate mix containing a homopolymeric RNA template (e.g., poly(A)), a corresponding primer, and the required NTPs (excluding GTP if this compound is the competitive inhibitor).

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the diluted RdRp enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2x substrate mix.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and detect the newly synthesized RNA using a suitable method (e.g., a fluorescent intercalating dye).

  • Data Analysis:

    • Normalize the data to the positive (no enzyme) and negative (vehicle) controls.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

This compound Signaling Pathway

The following diagram illustrates the conversion of the prodrug AT-527 to the active this compound and its subsequent inhibition of the viral replication cycle.

AT9010_Signaling_Pathway cluster_cell Host Cell AT527 AT-527 (Prodrug) AT9010 This compound (Active Triphosphate) AT527->AT9010 Cellular Kinases Viral_RNA Viral RNA Replication (RdRp-mediated) AT9010->Viral_RNA Inhibition Inhibition of RNA Elongation AT9010->Inhibition Extracellular Extracellular Space Extracellular->AT527 Drug Administration

Caption: this compound mechanism of action within a host cell.

References

Optimizing AT-9010 Concentration for Various Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AT-9010 for various cell line-based experiments. The following information, presented in a question-and-answer format, addresses specific issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug AT-527. Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis. Additionally, this compound targets the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, which is essential for viral replication.

Q2: I am not working on viruses. Can I still use this compound?

A2: While this compound is primarily characterized as an antiviral agent, as a nucleoside analog, it has the potential to interact with other cellular polymerases. For instance, in HeLa cells, this compound has been shown to inhibit RNA polymerase II, although at high concentrations (IC50 > 100 µM). Researchers interested in its non-antiviral effects should carefully determine its cytotoxicity and effective concentration for their specific application.

Q3: What is the relationship between AT-527 and this compound? Which one should I use in my cell culture experiments?

A3: AT-527 is a double prodrug that is cell-permeable. Once inside the cell, it is metabolized into the active form, this compound. For cell-based assays, it is recommended to use AT-527 or its free base, AT-511, in the culture medium. The intracellular concentration of this compound will depend on the metabolic activity of the specific cell line.

Q4: What is a good starting concentration for AT-527 in a new cell line?

A4: Based on preclinical studies, AT-511 (the free base of AT-527) has shown little to no cytotoxicity at concentrations up to 100 µM in normal human airway epithelial cells. The effective antiviral concentration (EC90) in these cells was 0.47 µM. Therefore, a conservative starting range for a new cell line could be between 0.1 µM and 10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How can I determine the intracellular concentration of this compound in my cells?

A5: Determining the intracellular concentration of this compound typically requires specialized analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Studies have shown that incubation of normal human bronchial and nasal epithelial cells with 10 µM AT-511 resulted in intracellular this compound concentrations of 698 µM and 236 µM, respectively.

Troubleshooting Guide

Problem Possible Cause Solution
High Cell Death/Cytotoxicity The concentration of AT-527 is too high for the specific cell line.Perform a dose-response curve to determine the IC50 value. Start with a lower concentration range (e.g., 0.01 µM to 10 µM).
The cell line is particularly sensitive to nucleoside analogs.Consider using a cell line known to be more robust or reduce the treatment duration.
No Observable Effect The concentration of AT-527 is too low.Increase the concentration of AT-527 in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and perform a time-course experiment.
The cell line has low metabolic activity, leading to inefficient conversion of AT-527 to this compound.Extend the incubation time to allow for more conversion. If possible, assess the metabolic activity of your cell line.
Inconsistent Results Between Experiments Variation in cell seeding density.Ensure a consistent cell seeding density for all experiments. Optimize seeding density to maintain cells in the exponential growth phase throughout the experiment.
Inconsistent drug preparation.Prepare fresh dilutions of AT-527 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell line health and passage number.Use cells at a consistent and low passage number. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Compound Cell Line Parameter Value Assay Type
AT-511Normal Human Airway EpithelialEC900.47 µMSARS-CoV-2 Replication Inhibition
AT-511Normal Human Airway EpithelialCC50> 100 µMCytotoxicity
AT-511Huh-7EC90~0.34 - 1.2 µMCoronavirus Replication Inhibition
AT-511Huh-7CC50> 86 µMCytotoxicity
This compoundHeLaIC50> 100 µMRNA Polymerase II Inhibition

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well to ensure they remain in the exponential growth phase throughout the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Microplate reader (if using a viability assay) or microscope

Procedure:

  • Prepare a single-cell suspension of your cell line.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well) in 100 µL of complete medium.

  • Include wells with medium only as a background control.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess the cell confluence in each well by microscopy or measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Plot cell number/viability against the initial seeding density.

  • Select the seeding density that results in approximately 80-90% confluence at the end of the experiment and where the growth is still in the linear range.

Protocol 2: Determining the IC50 of AT-527

Objective: To determine the concentration of AT-527 that inhibits 50% of cell viability.

Materials:

  • Cell line of interest at the optimal seeding density

  • Complete culture medium

  • AT-527 stock solution (in DMSO)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed the 96-well plate with the predetermined optimal number of cells per well in 100 µL of complete medium.

  • Incubate the plate overnight to allow for cell attachment.

Technical Support Center: AT-9010 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AT-9010 in cellular assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target mechanism of action?

This compound is the active triphosphate metabolite of the antiviral prodrug AT-527. Its primary mechanism of action is the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 protein, which are essential for viral replication.[1][2][3] This dual-action mechanism leads to the termination of viral RNA synthesis.[2][3]

Q2: Are there any known off-target effects of this compound on human cellular proteins?

Based on preclinical studies of its parent compound, AT-511 (the free base of AT-527), significant off-target effects on human polymerases or general cytotoxicity have not been observed at concentrations up to 100 μM.[2][3][4][5] Specifically, AT-511 did not inhibit human DNA polymerases and did not show mitochondrial toxicity at these concentrations.[2][3][4]

Q3: Why is there a concern about off-target effects with nucleotide analogs like this compound?

Nucleotide analogs, by their nature, are designed to mimic endogenous nucleotides. This creates a potential for them to be recognized and utilized by host cellular enzymes, particularly polymerases. A primary concern for this class of compounds is the inhibition of human mitochondrial DNA polymerase γ (POLG) and mitochondrial RNA polymerase (POLRMT). Inhibition of these enzymes can disrupt mitochondrial DNA (mtDNA) replication and transcription, leading to mitochondrial dysfunction and toxicity.

Q4: What are the potential cellular consequences of off-target mitochondrial effects?

If a compound were to inhibit mitochondrial polymerases, it could lead to:

  • mtDNA Depletion: A reduction in the number of mitochondrial genomes.

  • Impaired Oxidative Phosphorylation: Decreased ATP production due to dysfunction of the electron transport chain complexes, many of which are encoded by mtDNA.

  • Increased Lactate Production: A metabolic shift from aerobic respiration to glycolysis.

  • Cellular Stress and Apoptosis: Mitochondrial dysfunction can trigger pathways leading to programmed cell death.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed in a Cellular Assay with this compound's Parent Compound (AT-527/AT-511)

  • Possible Cause: While preclinical data suggests low cytotoxicity, the observed effect could be cell-type specific or related to experimental conditions.

  • Troubleshooting Steps:

    • Confirm Drug Concentration and Purity: Ensure the correct concentration of the compound is being used and that the compound has not degraded.

    • Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) in your specific cell line. Preclinical studies on AT-511 indicated a CC50 of >100 μM.[5]

    • Use a Different Cytotoxicity Assay: Corroborate your findings using an alternative method (e.g., if you used an MTT assay, try a neutral red uptake assay or an ATP-based luminescence assay).

    • Assess Mitochondrial Health: Investigate markers of mitochondrial toxicity as outlined in the experimental protocols below.

Issue 2: Concern about Potential, Undetected Mitochondrial Toxicity

  • Possible Cause: Even in the absence of overt cytotoxicity, subtle effects on mitochondrial function could be occurring.

  • Troubleshooting Steps:

    • Quantify Mitochondrial DNA: Measure the mtDNA copy number relative to nuclear DNA (nDNA) after treatment with the compound. A significant decrease would indicate an effect on mtDNA replication.

    • Analyze Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the impact on oxidative phosphorylation and glycolysis.

    • Culture Cells in Galactose Medium: Forcing cells to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium can unmask mitochondrial toxicants.

Data Presentation

Table 1: Preclinical Cytotoxicity and Mitochondrial Toxicity Data for AT-511 (Parent of this compound)

Assay TypeCell Line/SystemConcentration TestedResultReference
Cytotoxicity (CC50)VariousUp to 100 µMNo significant cytotoxicity observed[2][5]
Mitochondrial ToxicityIn vitroUp to 100 µMNo mitochondrial toxicity observed[2][3]
Human DNA Polymerase InhibitionIn vitroUp to 100 µMNo inhibition observed[2][3]

Table 2: Example Cytotoxicity Data for Other Antiviral Nucleotide Analogs

CompoundCell LineAssay TypeCC50 / IC50Reference
RemdesivirHepG2Cytotoxicity>10 µMBased on similar compound studies
SofosbuvirHuh-7.5MTT Assay>100 µMBased on similar compound studies

Note: Data for Remdesivir and Sofosbuvir are provided as examples of typical data generated for this class of compounds. The preclinical data for AT-511 suggests a favorable safety profile.

Experimental Protocols

1. Cell Viability Assessment using an ATP-Based Luminescence Assay

This protocol provides a method to determine the effect of a compound on cell viability by measuring intracellular ATP levels.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • White, opaque 96-well microplates

    • This compound precursor (e.g., AT-527)

    • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

    • Luminometer

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle control and determine the CC50 value.

2. Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol describes how to measure changes in mtDNA content relative to nuclear DNA (nDNA).

  • Materials:

    • Treated and untreated cell pellets

    • DNA extraction kit

    • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

    • qPCR master mix

    • qPCR instrument

  • Methodology:

    • Harvest cells after treatment with the test compound and extract total DNA.

    • Determine the concentration and purity of the extracted DNA.

    • Prepare qPCR reactions for both the mitochondrial and nuclear targets using a final DNA concentration of 1-10 ng per reaction.

    • Perform qPCR using a standard thermal cycling protocol.

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

    • Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.

Visualizations

G cluster_0 Cellular Metabolism cluster_1 On-Target Viral Inhibition AT527 AT-527 (Prodrug) AT9010 This compound (Active) AT527->AT9010 Intracellular Activation RdRp Viral RdRp/NiRAN AT9010->RdRp Inhibition Replication Viral RNA Replication Inhibition Inhibition RdRp->Inhibition Inhibition->Replication

Caption: Metabolic activation and on-target mechanism of this compound.

Caption: Workflow for investigating potential off-target effects of this compound.

References

AT-9010 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with AT-9010.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug AT-527. It functions as a potent inhibitor of the SARS-CoV-2 replication and transcription complex. This compound exerts its antiviral effect through a dual mechanism: it targets both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domains of the viral nsp12 protein. This dual action inhibits viral RNA synthesis and capping, ultimately halting viral replication.

Q2: What is the relationship between AT-527 and this compound?

A2: AT-527 is a guanosine nucleotide prodrug that is administered in its inactive form. Once inside the host cell, it undergoes a series of enzymatic reactions, including phosphorylation, to be converted into its active triphosphate form, this compound. It is this compound that directly interacts with and inhibits the SARS-CoV-2 viral machinery.

Q3: In what experimental systems can this compound be used?

A3: this compound is primarily designed for use in in vitro experimental systems, such as cell-based assays and enzyme kinetics studies, to investigate SARS-CoV-2 replication. As it is the active metabolite, it is particularly useful for biochemical assays directly measuring the activity of the viral polymerase complex.

Q4: Is this compound commercially available?

A4: this compound is available from various chemical suppliers for research purposes. It is important to source high-purity this compound to ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
High Variability in Antiviral Activity Inconsistent cell health or passage number.Maintain a consistent cell passage number for all experiments and regularly check for mycoplasma contamination. Ensure cells are seeded at a uniform density.
Degradation of this compound during storage or handling.Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.
Variability in viral titer.Use a well-characterized and titered viral stock. Perform a viral plaque assay or TCID50 assay to confirm the viral titer before each experiment.
Lower than Expected Potency Inefficient cellular uptake of this compound.While this compound is the active form, its negative charge can limit cell permeability. Consider using a transfection reagent or electroporation for delivery in certain cell types. Alternatively, use the prodrug AT-527 for cell-based assays to leverage cellular uptake and metabolic activation.
Suboptimal assay conditions.Optimize assay parameters such as incubation time, temperature, and MOI (multiplicity of infection).
Presence of competing nucleotides.In biochemical assays, ensure the concentration of natural competing nucleotides (e.g., GTP) is controlled and consistent across experiments.
Inconsistent Results in Biochemical Assays Inactive enzyme (SARS-CoV-2 polymerase complex).Use a highly purified and active enzyme preparation. Verify enzyme activity with a known positive control inhibitor.
Incorrect buffer composition.Ensure the buffer composition, including pH and salt concentrations, is optimal for enzyme activity.
Cytotoxicity Observed in Cell-Based Assays Off-target effects of high concentrations of this compound.Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line.
Contaminants in the this compound sample.Ensure the purity of the this compound compound. If necessary, repurify the compound.

Experimental Protocols

General Protocol for in vitro SARS-CoV-2 Replication Assay

This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

    • Incubate the cells at 37°C with 5% CO₂ for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • Remove the cell culture medium from the 96-well plate.

    • Add the diluted this compound to the respective wells.

    • Infect the cells with SARS-CoV-2 at a predetermined MOI (e.g., 0.01).

    • Include appropriate controls: vehicle control (cells treated with solvent only), virus control (cells infected but not treated), and a positive control inhibitor.

    • Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.

  • Quantification of Viral Replication:

    • Viral replication can be quantified using various methods, including:

      • RT-qPCR: Measure the levels of viral RNA in the cell supernatant.

      • Plaque Assay: Determine the number of infectious virus particles.

      • Immunofluorescence: Stain for viral antigens within the cells.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC₅₀) of this compound by plotting the percentage of viral inhibition against the log of the compound concentration.

Visualizations

AT9010_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 AT-527 AT-527_in AT-527 AT-527->AT-527_in Cellular Uptake This compound This compound (Active Triphosphate) AT-527_in->this compound Phosphorylation Kinase1 Cellular Kinases AT-527_in->Kinase1 Kinase1->this compound Kinase2 Cellular Kinases

Caption: Metabolic activation of AT-527 to this compound.

AT9010_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Complex nsp12 nsp12 Polymerase RdRp RdRp Domain nsp12->RdRp NiRAN NiRAN Domain nsp12->NiRAN Inhibition Inhibition RdRp->Inhibition NiRAN->Inhibition This compound This compound This compound->RdRp Binds to This compound->NiRAN Binds to Viral_RNA_Synthesis Viral RNA Synthesis Inhibition->Viral_RNA_Synthesis Blocks

Caption: Dual mechanism of action of this compound.

addressing AT-9010 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AT-9010, a potent inhibitor of SARS-CoV-2 replication. Our aim is to help you address common challenges, particularly the issue of aggregation in aqueous solutions, to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug AT-527. It functions as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral replication. By mimicking a natural nucleotide, this compound gets incorporated into the growing viral RNA chain, leading to the termination of RNA synthesis and thereby inhibiting the replication of the virus.

Q2: I am observing precipitate in my this compound stock solution. What could be the cause?

A2: Precipitation of this compound can occur for several reasons:

  • Low Solubility: While the tetrasodium salt form of this compound has enhanced water solubility, it can still precipitate at high concentrations.

  • pH of the Solution: The stability and solubility of nucleotide triphosphates like this compound are pH-dependent. Acidic conditions can lead to hydrolysis and degradation, potentially causing precipitation.

  • Improper Storage: Frequent freeze-thaw cycles can decrease the stability of this compound in solution, leading to degradation and precipitation. It is recommended to store this compound in single-use aliquots at -80°C.

Q3: Can this compound form aggregates in my aqueous buffer? How would this affect my experiment?

A3: Yes, like many small molecule inhibitors, this compound has the potential to form aggregates in aqueous solutions, especially at higher concentrations. These aggregates are not true solutions and can lead to misleading experimental results by causing non-specific inhibition of enzymes or by interfering with assay readouts. It is crucial to identify and control for aggregation to ensure that the observed biological activity is due to the specific action of monomeric this compound.

Q4: What are the best practices for preparing and handling this compound solutions to minimize aggregation?

A4: To minimize aggregation, we recommend the following:

  • Use the Tetrasodium Salt: If possible, use the tetrasodium salt of this compound, as it generally offers better solubility and stability in aqueous solutions.

  • Optimize pH: Prepare your solutions in a buffer with a pH above 7.5, as alkaline conditions have been shown to improve the stability of nucleotide triphosphates.

  • Control Concentration: Work with concentrations of this compound that are below its critical aggregation concentration (CAC). If you are unsure of the CAC in your experimental conditions, it is advisable to determine it empirically (see experimental protocols below).

  • Incorporate Detergents: In some assays, the inclusion of a non-ionic detergent, such as 0.01% Triton X-100, can help to prevent the formation of aggregates. However, the compatibility of the detergent with your specific assay should be verified.

  • Proper Storage: Prepare fresh solutions for each experiment whenever possible. If you need to store stock solutions, do so in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. Aggregation of this compound may be occurring at different levels in each experiment.1. Verify the solubility of this compound in your buffer system. 2. Perform Dynamic Light Scattering (DLS) to check for the presence of aggregates. 3. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer, after confirming its compatibility.
High background signal in fluorescence-based assays. This compound aggregates can sometimes interfere with fluorescence readouts.1. Run a control with this compound in the assay buffer without the target protein to check for intrinsic fluorescence or light scattering. 2. Use a fluorescence-based aggregation assay to determine the critical aggregation concentration (CAC) and work below this concentration.
Loss of this compound activity over time in prepared solutions. Degradation of the triphosphate moiety.1. Ensure the pH of your stock solution and assay buffer is above 7.5. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions in single-use aliquots at -80°C.
Precipitate forms when adding this compound to the assay buffer. The buffer composition may be incompatible or the final concentration is too high.1. Check for the presence of high concentrations of divalent cations, which can sometimes form insoluble salts with triphosphates. 2. Prepare a more dilute stock solution of this compound. 3. Consider a different buffer system.

Quantitative Data on this compound Solubility (Hypothetical)

The following table provides hypothetical solubility data for the tetrasodium salt of this compound in common laboratory buffers. This data is for illustrative purposes and should be empirically verified for your specific experimental conditions.

Buffer (pH 7.5) Temperature (°C) Maximum Solubility (mM) Critical Aggregation Concentration (µM)
PBS251050
Tris-HCl (50 mM)251575
HEPES (50 mM)2520100

Experimental Protocols

Protocol 1: Determination of this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To detect the presence and size of this compound aggregates in an aqueous solution.

Materials:

  • This compound (tetrasodium salt)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of dilutions of this compound in the assay buffer, ranging from a concentration known to be soluble up to the highest concentration used in your experiments.

  • Filter each solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Measure the intensity of scattered light and the particle size distribution for each concentration.

  • An increase in the scattering intensity and the appearance of particles with a hydrodynamic radius significantly larger than that expected for a small molecule are indicative of aggregation.

  • The concentration at which a sharp increase in particle size is observed can be considered the critical aggregation concentration (CAC).

Protocol 2: Fluorescence-Based Assay for this compound Aggregation

Objective: To determine the critical aggregation concentration (CAC) of this compound using a fluorescent dye that preferentially binds to aggregates.

Materials:

  • This compound (tetrasodium salt)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorescent probe for aggregation (e.g., Thioflavin T)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Methodology:

  • Prepare a stock solution of the fluorescent dye in the assay buffer.

  • In a 96-well plate, prepare serial dilutions of this compound in the assay buffer.

  • Add the fluorescent dye to each well at a final concentration that gives a low background signal.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the chosen dye.

  • Plot the fluorescence intensity as a function of this compound concentration. The concentration at which a significant increase in fluorescence is observed corresponds to the CAC.

Visualizations

AT9010_MOA cluster_virus SARS-CoV-2 Replication cluster_drug This compound Action Viral RNA Viral RNA RdRp Complex RdRp Complex Viral RNA->RdRp Complex Template Nascent RNA Nascent RNA RdRp Complex->Nascent RNA RNA Synthesis Chain Termination Chain Termination Nascent RNA->Chain Termination Replicated Viral RNA Replicated Viral RNA This compound This compound This compound->RdRp Complex Inhibits DLS_Workflow Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Filter Samples Filter Samples Prepare this compound Dilutions->Filter Samples DLS Measurement DLS Measurement Filter Samples->DLS Measurement Analyze Data Analyze Data DLS Measurement->Analyze Data Determine CAC Determine CAC Analyze Data->Determine CAC End End Determine CAC->End

quality control measures for AT-9010 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and troubleshooting of AT-9010 stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug AT-527. It is a potent inhibitor of the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1] this compound acts as a guanosine triphosphate (GTP) analog.[2] Its inhibition of the NiRAN domain interferes with RNA capping, a critical step in viral RNA processing and stability.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below. It is always advisable to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Note: The tetrasodium salt form of this compound generally exhibits enhanced water solubility and stability.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its polar nature as a triphosphate, this compound is soluble in aqueous solutions. For research purposes, it is often dissolved in high-purity water or aqueous buffers. Some suppliers suggest that if solubility in aqueous solutions is challenging, DMSO, ethanol, or DMF may be attempted, but it is recommended to start with a small amount to avoid sample loss.

Q4: How can I verify the concentration of my this compound stock solution?

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (tetrasodium salt recommended for better solubility)

  • Nuclease-free water or appropriate aqueous buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, nuclease-free filter tips

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of nuclease-free water or buffer to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 539.20 g/mol for the free acid), you would add approximately 185.5 µL of solvent. Adjust the volume based on the molecular weight of the specific salt form you are using.

  • Vortex briefly to ensure complete dissolution. If necessary, sonicate for a short period in a water bath.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Quality Control of this compound Stock Solution by HPLC

Objective: To assess the purity of the this compound stock solution.

Suggested HPLC Method (General Guideline):

ParameterRecommendation
Column A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating nucleotides.
Mobile Phase A Aqueous buffer, such as 50 mM triethylammonium acetate (TEAA) or a phosphate buffer, pH 6.5-7.5.
Mobile Phase B Acetonitrile or Methanol.
Gradient A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.
Flow Rate 0.5 - 1.0 mL/min.
Detection UV absorbance at 260 nm, as this is a common absorbance maximum for guanosine analogs.
Injection Volume 5 - 20 µL of a diluted stock solution (e.g., 100 µM).

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system with the starting conditions.

  • Dilute a sample of the this compound stock solution to a suitable concentration (e.g., 100 µM) with Mobile Phase A.

  • Inject the diluted sample and run the gradient method.

  • Analyze the resulting chromatogram. A high-quality stock solution should show a single major peak corresponding to this compound. The purity can be calculated by integrating the peak area of this compound and dividing it by the total area of all peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in stock solution upon thawing - Poor solubility of the compound. - The concentration is too high for the chosen solvent. - pH of the solution is not optimal.- Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, consider preparing a fresh, lower concentration stock solution. - For the tetrasodium salt form, ensure the solvent is appropriate to maintain solubility.
Low purity detected by HPLC - Degradation of the compound due to improper storage or handling (e.g., multiple freeze-thaw cycles). - Contamination of the solvent or handling materials.- Prepare a fresh stock solution from the powder. - Ensure aliquots are single-use to minimize freeze-thaw cycles. - Use fresh, high-purity solvents and sterile, nuclease-free consumables.
Inconsistent experimental results - Inaccurate concentration of the stock solution. - Degradation of the stock solution.- Verify the concentration of the stock solution using a standard curve with a reference standard. - Perform an HPLC analysis to check the purity and integrity of the stock solution. - Prepare a fresh stock solution if degradation is suspected.
No or low activity in the assay - The compound has degraded. - Inaccurate pipetting or dilution. - The compound is not the active triphosphate form (this compound) but a precursor.- Check the purity and integrity of the stock solution by HPLC. - Calibrate pipettes and review dilution calculations. - Ensure you are using this compound and not its prodrug (AT-527) or other metabolites, as this compound is the active form.[1]

Visualizations

This compound Mechanism of Action

AT9010_Mechanism This compound Inhibition of SARS-CoV-2 NiRAN Domain cluster_virus SARS-CoV-2 Replication Complex RdRp RNA-dependent RNA Polymerase (nsp12) NiRAN NiRAN Domain RdRp->NiRAN part of Inhibition Inhibition of RNA Capping NiRAN->Inhibition AT-527 AT-527 (Prodrug) This compound This compound (Active Triphosphate) AT-527->this compound Cellular Kinases This compound->NiRAN Binds to GTP-binding site GTP GTP (Natural Substrate) GTP->NiRAN Competes with QC_Workflow This compound Stock Solution QC Workflow Start Start: Prepare Stock Solution Concentration_Check Verify Concentration (UV-Vis with Standard Curve) Start->Concentration_Check Purity_Check Assess Purity (Reverse-Phase HPLC) Concentration_Check->Purity_Check Decision Purity & Concentration Acceptable? Purity_Check->Decision Aliquot Aliquot and Store at -80°C Decision->Aliquot Yes Troubleshoot Troubleshoot / Prepare Fresh Stock Decision->Troubleshoot No End Ready for Experimental Use Aliquot->End Troubleshoot->Start

References

Technical Support Center: The Impact of Serum Proteins on AT-9010 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential impact of serum proteins on the in vitro activity of AT-9010, the active triphosphate metabolite of the antiviral prodrug AT-527.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins in cell culture media affect the in vitro activity of this compound?

A1: Serum proteins, primarily albumin, can bind to small molecule drugs like this compound. According to the "free drug theory," only the unbound fraction of a drug is available to exert its biological effect.[1][2] Therefore, the presence of serum proteins in cell culture media can sequester this compound, reducing its free concentration and consequently diminishing its apparent antiviral potency. This is often observed as an increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) value.

Q2: My this compound EC50 values are higher than expected. Could serum proteins be the cause?

A2: Yes, this is a common reason for observing a rightward shift (increase) in EC50 values. If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS or Human Serum), a significant portion of this compound may be bound to serum proteins, making it unavailable to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and NiRAN domains.[3]

Q3: What is the typical concentration of serum used in antiviral assays, and how much can it affect the results?

A3: The concentration of serum in cell culture media for antiviral assays typically ranges from 2% to 10%.[3] The magnitude of the effect on the EC50 value is dependent on the binding affinity of the drug to the serum proteins. For highly protein-bound drugs, even low percentages of serum can cause a significant increase in the observed EC50. For some antiviral compounds, the potency can decrease by six- to ten-fold in the presence of human serum.[4]

Q4: How can I minimize the impact of serum proteins on my in vitro experiments with this compound?

A4: To minimize the effect of serum proteins, you can:

  • Reduce the serum concentration: Use the lowest concentration of serum that still maintains the health and viability of your cells.

  • Use serum-free media: If your cell line can be adapted to grow in serum-free conditions, this will eliminate the variable of protein binding.

  • Perform a serum shift assay: This involves determining the EC50 of this compound in the presence of different concentrations of serum to quantify the impact of protein binding.

  • Determine the fraction of unbound drug: Specialized assays like equilibrium dialysis or ultrafiltration can be used to measure the percentage of this compound that is bound to serum proteins.

Q5: Are there specific serum proteins I should be concerned about?

A5: The primary drug-binding proteins in plasma are albumin and alpha-1-acid glycoprotein (AAG).[5][6] For acidic and neutral drugs, binding is predominantly to albumin, which is abundant in serum. Basic drugs tend to bind more to AAG. The specific binding characteristics of this compound to these individual proteins are not publicly available at this time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Observed EC50 of this compound is significantly higher than literature values. High serum concentration in the cell culture medium leading to extensive protein binding.1. Verify the serum percentage in your media. 2. Conduct a serum shift assay by testing a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10%) to understand the relationship between serum level and this compound activity. 3. If possible, repeat the assay in a serum-free or low-serum medium that supports cell viability.
High variability in EC50 values between experiments. Inconsistent lots of serum or slight variations in the final serum concentration in the media.1. Use a single, qualified lot of serum for a complete set of experiments. 2. Prepare a large batch of medium with a consistent serum concentration to be used across all related assays. 3. Ensure precise and consistent pipetting of serum when preparing media.
This compound appears less potent in human serum compared to fetal bovine serum (FBS). Differences in the protein composition and drug binding characteristics between human serum and FBS. Human serum albumin may have a different binding affinity for this compound compared to bovine serum albumin.[7]1. If the goal is to extrapolate the data to a clinical setting, using human serum or purified human serum albumin can provide more relevant results. 2. Be consistent with the type and source of serum used and report it in your experimental details.

Data Presentation

While specific data on the impact of serum proteins on this compound activity is not yet publicly available, the following table illustrates a hypothetical example of how such data would be presented. This is based on typical results observed for other antiviral nucleoside analogs.

Table 1: Hypothetical Impact of Human Serum on the in vitro Antiviral Activity of this compound against SARS-CoV-2

Human Serum Concentration (%)Mean EC50 (µM)Fold Shift in EC50 (compared to 0% serum)
00.51.0
21.22.4
52.85.6
105.511.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Serum Shift Assay for this compound

This protocol is designed to quantify the effect of serum on the antiviral activity of this compound.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., Vero E6, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Media Preparation: Prepare separate batches of cell culture medium containing different concentrations of heat-inactivated human serum or FBS (e.g., 0%, 2%, 5%, 10%).

  • Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media.

  • Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Treatment: After the virus adsorption period, remove the inoculum and add the media containing the different concentrations of this compound and serum.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Endpoint Analysis: Determine the extent of viral replication or cytopathic effect (CPE) using a suitable method, such as a cell viability assay (e.g., MTS or CellTiter-Glo), quantitative RT-PCR for viral RNA, or a plaque reduction assay.

  • Data Analysis: Calculate the EC50 value for this compound at each serum concentration using a non-linear regression analysis. The fold shift in EC50 is calculated by dividing the EC50 at a given serum concentration by the EC50 in the absence of serum.

Protocol 2: Equilibrium Dialysis for Determining this compound Plasma Protein Binding

This protocol determines the fraction of this compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger proteins.

  • Sample Preparation: Place human plasma (or a solution of a specific plasma protein like human serum albumin) in one chamber of the dialysis unit and a protein-free buffer (e.g., phosphate-buffered saline, PBS) in the other chamber.

  • Spiking: Add a known concentration of this compound to the plasma-containing chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).

  • Sampling: After equilibration, collect samples from both the plasma and the buffer chambers.

  • Quantification: Analyze the concentration of this compound in both samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.

Visualizations

G cluster_0 In Vitro Antiviral Assay AT-9010_Total Total this compound (Added to Media) Binding Binding Equilibrium AT-9010_Total->Binding Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Binding AT-9010_Bound Bound this compound (Inactive) Binding->AT-9010_Bound AT-9010_Free Free this compound (Active) Binding->AT-9010_Free Viral_Target Viral Target (RdRp/NiRAN) AT-9010_Free->Viral_Target Inhibits Inhibition Antiviral Activity Viral_Target->Inhibition

Caption: Impact of Serum Proteins on this compound Bioavailability in vitro.

G cluster_1 Troubleshooting Workflow Start High EC50 or Variable Results Check_Serum Check Serum % in Media Start->Check_Serum Inconsistent Inconsistent Serum Lot/Prep? Check_Serum->Inconsistent Yes Reduce_Serum Reduce Serum % or Use Serum-Free Check_Serum->Reduce_Serum No Standardize Standardize Serum Lot and Media Prep Inconsistent->Standardize End Obtain Consistent & Expected EC50 Standardize->End Perform_Shift Perform Serum Shift Assay Reduce_Serum->Perform_Shift Perform_Shift->End

Caption: Troubleshooting High EC50 Values for this compound.

References

Validation & Comparative

AT-9010 vs. Remdesivir: A Comparative Analysis of SARS-CoV-2 Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct mechanisms of two key antiviral agents, AT-9010 and remdesivir, reveals a tale of nuanced molecular strategies against SARS-CoV-2. While both drugs target the virus's essential RNA-dependent RNA polymerase (RdRp), their modes of inhibition and breadth of action differ significantly, with this compound uniquely engaging a second viral enzymatic domain.

This guide provides a comprehensive comparison of the biochemical and clinical profiles of this compound, the active metabolite of the oral prodrug AT-527, and remdesivir, an intravenously administered antiviral. The analysis is supported by available preclinical and clinical data, with a focus on their mechanisms of action, in vitro potency, and clinical trial outcomes.

At a Glance: Key Differences

FeatureThis compoundRemdesivir
Mechanism of Action Dual inhibition of RNA-dependent RNA polymerase (RdRp) and Nidovirus RdRp-associated nucleotidyltransferase (NiRAN)Inhibition of RNA-dependent RNA polymerase (RdRp)
Inhibition Type Immediate chain terminationDelayed chain termination
Prodrug AT-527 (oral)Remdesivir (intravenous)
Target Analogy Guanosine nucleotide analogAdenosine nucleotide analog

Unraveling the Mechanisms of Action

Both this compound and remdesivir are nucleotide analogs that, once metabolized into their active triphosphate forms, are mistakenly incorporated by the viral RdRp into the growing RNA chain, disrupting viral replication. However, the specifics of their interactions with the viral machinery diverge significantly.

Remdesivir: The Delayed Chain Terminator

Remdesivir, a prodrug of an adenosine analog, is intracellularly converted to remdesivir triphosphate (RDV-TP).[1][2] RDV-TP competes with the natural adenosine triphosphate (ATP) for a place in the nascent viral RNA strand.[1][3] Upon incorporation, RDV-TP does not immediately halt RNA synthesis. Instead, it allows for the addition of a few more nucleotides before causing a delayed termination of the chain, effectively stopping the replication process.[3][4] This mechanism is attributed to the structure of remdesivir, which creates a steric hindrance within the RdRp enzyme complex after a short delay.[5] The selectivity of remdesivir for the viral RdRp over human polymerases contributes to its safety profile.[1]

This compound: A Dual-Pronged Attack

This compound, the active triphosphate form of the guanosine analog prodrug AT-527, presents a more complex and potentially more potent mechanism of action.[6][7]

  • RdRp Inhibition via Immediate Chain Termination: Similar to remdesivir, this compound is incorporated into the viral RNA by the RdRp. However, due to a modification on its ribose group (a 2'-fluoro and 2'-methyl substitution), it causes immediate termination of RNA synthesis.[6][7] This modification prevents the proper alignment of the next incoming nucleotide, bringing the replication process to an abrupt halt.[6]

  • NiRAN Domain Inhibition: In a distinct and crucial departure from remdesivir's mechanism, this compound also targets the N-terminal domain of the viral protein nsp12, known as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain.[6][7][8] This domain possesses an essential nucleotidyltransferase activity required for viral replication. This compound binds to the NiRAN active site, outcompeting natural nucleotides and inhibiting its function.[6][7] This dual inhibition of two separate, essential viral enzymes represents a significant strategic advantage, potentially leading to a higher barrier to the development of viral resistance.

The metabolic activation pathway of the prodrug AT-527 to the active this compound is a critical step for its antiviral activity.[9]

Visualizing the Mechanisms

To better illustrate these intricate processes, the following diagrams depict the signaling pathways and experimental workflows.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Remdesivir Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate Remdesivir->RDV_MP Esterases RDV_TP Remdesivir Triphosphate (RDV-TP) (Active Form) RDV_MP->RDV_TP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporates RDV-MP RNA_Template Viral RNA Template RNA_Template->RdRp Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked Delayed Chain Termination

Caption: Mechanism of Action for Remdesivir.

AT9010_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex AT527 AT-527 (Prodrug) AT9010 This compound (Active Triphosphate) AT527->AT9010 Metabolic Activation RdRp RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Incorporation NiRAN NiRAN Domain of nsp12 AT9010->NiRAN Binding & Inhibition RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis NiRAN_Activity NiRAN Activity NiRAN->NiRAN_Activity Replication_Blocked_RdRp Replication Blocked RNA_Synthesis->Replication_Blocked_RdRp Immediate Chain Termination Replication_Blocked_NiRAN Replication Blocked NiRAN_Activity->Replication_Blocked_NiRAN

Caption: Dual Mechanism of Action for this compound.

In Vitro Potency: A Head-to-Head Look

Direct, head-to-head comparative studies of this compound and remdesivir in the same cell lines and under identical conditions are limited in the public domain. However, data from various in vitro studies provide a strong indication of their respective potencies against SARS-CoV-2.

DrugCell LineEC50 / EC90 (µM)Reference
Remdesivir Vero E6EC50: 0.77[10]
Calu-3EC50: Not Specified[11]
HAEEC90: Not Specified[9]
AT-511 (free base of AT-527) HAEEC90: 0.47 ± 0.12[9]
Huh-7 (vs. HCoV-229E)EC90: 0.34 - 1.2[12]
Huh-7 (vs. HCoV-OC43)EC90: 0.34 - 1.2[12]
Huh-7 (vs. SARS-CoV)EC90: 0.34 - 1.2[12]

EC50: Half-maximal effective concentration; EC90: 90% effective concentration; HAE: Human Airway Epithelial cells.

In normal human airway epithelial cells, AT-511, the free base of AT-527, demonstrated a potent 90% effective concentration (EC90) of 0.47 µM against SARS-CoV-2.[9] For comparison, remdesivir has shown EC50 values in the low micromolar to nanomolar range in various cell lines.[11]

Clinical Trial Insights

While a direct comparative clinical trial between AT-527 and remdesivir has not been conducted, their respective pivotal trials provide insights into their clinical utility.

AT-527: The MORNINGSKY Trial

The Phase 3 MORNINGSKY trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the oral prodrug AT-527 in non-hospitalized patients with mild to moderate COVID-19.[1][6] The primary endpoint was the time to alleviation or improvement of COVID-19 symptoms.[6] Although the trial was discontinued prematurely, results showed that bemnifosbuvir (AT-527) treatment led to fewer hospitalizations compared to placebo.[1]

Remdesivir: The ACTT-1 Trial

The Adaptive COVID-19 Treatment Trial (ACTT-1) was a large, randomized, double-blind, placebo-controlled trial that evaluated the efficacy of intravenous remdesivir in hospitalized patients with COVID-19.[2][3][13] The primary outcome was the time to recovery. The trial demonstrated that remdesivir was superior to placebo in shortening the time to recovery in adults hospitalized with COVID-19.[3][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key enzymatic assays used to characterize these antiviral agents.

SARS-CoV-2 RdRp Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of the viral RNA-dependent RNA polymerase.

RdRp_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A 1. Prepare reaction mix: - Purified SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) - RNA template/primer duplex - Reaction Buffer (with MgCl2, DTT) B 2. Add test compound (e.g., RDV-TP or this compound) at varying concentrations. A->B C 3. Initiate reaction by adding nucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., [α-32P]GTP). B->C D 4. Incubate at 37°C for a defined period to allow RNA extension. C->D E 5. Quench the reaction. D->E F 6. Separate RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). E->F G 7. Visualize and quantify the radiolabeled RNA products using phosphorimaging. F->G H 8. Calculate IC50 values based on the reduction of full-length RNA product. G->H

Caption: Workflow for a typical RdRp inhibition assay.

SARS-CoV-2 NiRAN Inhibition Assay

This assay assesses the inhibition of the nucleotidyltransferase activity of the NiRAN domain, often by measuring the transfer of a nucleotide monophosphate (NMP) to an acceptor protein like nsp9.

NiRAN_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A 1. Prepare reaction mix: - Purified nsp12 (containing NiRAN domain) - Purified nsp9 (acceptor protein) - Reaction Buffer B 2. Add test compound (e.g., this compound) at varying concentrations. A->B C 3. Initiate reaction by adding a labeled nucleotide triphosphate (e.g., [α-32P]GTP). B->C D 4. Incubate to allow for the transfer of [32P]GMP to nsp9 (RNAylation). C->D E 5. Stop the reaction. D->E F 6. Separate proteins by SDS-PAGE. E->F G 7. Detect radiolabeled nsp9-GMP adduct by autoradiography. F->G H 8. Quantify the signal to determine the extent of inhibition and calculate IC50. G->H

Caption: Workflow for a NiRAN inhibition assay.

Conclusion

This compound and remdesivir represent two distinct strategies for targeting the SARS-CoV-2 replication machinery. Remdesivir's mechanism of delayed chain termination has proven clinically effective in hospitalized patients. This compound, with its dual mechanism of immediate RdRp-mediated chain termination and NiRAN inhibition, holds the promise of increased potency and a higher barrier to resistance. The development of an oral formulation for AT-527 also offers a significant advantage for outpatient treatment. Further direct comparative studies are warranted to fully elucidate the relative strengths and potential synergies of these two important antiviral agents.

References

A Head-to-Head Battle of Antiviral Potency: AT-9010 vs. Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of effective antiviral therapeutics, researchers and drug development professionals are constantly evaluating the potency of novel and repurposed compounds against a spectrum of viral pathogens. This guide provides a comprehensive comparison of two such antivirals: AT-9010, the active metabolite of the investigational drug AT-527, and favipiravir, a broad-spectrum antiviral approved for influenza in Japan and explored for other viral infections. This analysis is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

Executive Summary

This compound and favipiravir are both prodrugs that, once metabolized intracellularly to their active triphosphate forms, target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, their potency and specific mechanisms of action exhibit notable differences. This compound has demonstrated potent activity against coronaviruses, including SARS-CoV-2, with a dual mechanism of action that inhibits both the RdRp and the NiRAN domains of the viral polymerase. Favipiravir possesses broad-spectrum activity against various RNA viruses, including influenza viruses, but its reported potency against SARS-CoV-2 in vitro has been described as modest in some studies.

Data Presentation: A Comparative Analysis of In Vitro Potency

The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound and favipiravir against various RNA viruses. It is crucial to note that these values are derived from different studies and a direct comparison should be made with caution, considering the variations in experimental conditions.

Table 1: In Vitro Antiviral Activity of this compound (as AT-511, the parent prodrug)

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2Normal Human Airway Epithelial (HAE) cellsVirus Yield Reduction-0.47>100>213
Human Coronavirus 229E (HCoV-229E)Huh-7Virus Yield Reduction-1.2>100>83
Human Coronavirus OC43 (HCoV-OC43)Huh-7Virus Yield Reduction-0.34>100>294
SARS-CoVHuh-7Virus Yield Reduction-0.8>100>125

Table 2: In Vitro Antiviral Activity of Favipiravir

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Human Coronavirus NL63 (HCoV-NL63)LLC-MK2qRT-PCR0.6203>1000>1612[1]
SARS-CoV-2Vero E6-61.88>400>6.46
Influenza A (H1N1)MDCKPlaque Reduction0.19 - 5.03>12730>2530
Influenza A (H3N2)MDCKPlaque Reduction0.45 - 5.99>12730>2125
Influenza BMDCKPlaque Reduction0.25 - 2.8>12730>4546

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the data tables.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced death.

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compounds (this compound or favipiravir) are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is replaced with medium containing the diluted compounds and the virus at a specific multiplicity of infection (MOI). Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and untreated, uninfected cells (cell control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the Neutral Red or MTT assay. The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that reduces CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in the absence of virus, are calculated. The selectivity index (SI) is then determined (SI = CC50/EC50).

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of lytic viruses and the efficacy of antiviral compounds.

  • Cell Culture: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in 6- or 12-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

  • Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the antiviral compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of the drug that reduces the number of plaques by 50%.

Mechanisms of Action

This compound and favipiravir share a common target but exhibit distinct inhibitory mechanisms.

Favipiravir's Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4][5] Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation can lead to two primary antiviral effects:

  • Chain Termination: The incorporation of Favipiravir-RTP can halt further elongation of the RNA chain.

  • Lethal Mutagenesis: The presence of favipiravir in the RNA template can lead to an increased rate of mutations during subsequent rounds of replication, resulting in non-viable viral progeny.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Chain_Termination Chain Termination RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Non_viable_virus Non-viable Virus Chain_Termination->Non_viable_virus Lethal_Mutagenesis->Non_viable_virus

Caption: Mechanism of action of favipiravir.

This compound's Dual Mechanism of Action against SARS-CoV-2

This compound, the active triphosphate metabolite of AT-527, also targets the viral RdRp. However, structural studies have revealed a dual mechanism of action against the SARS-CoV-2 polymerase (nsp12).

  • RdRp Inhibition (Chain Termination): this compound is incorporated into the growing viral RNA chain by the RdRp. The modified sugar moiety of this compound prevents the addition of the next nucleotide, causing immediate chain termination.

  • NiRAN Inhibition: this compound also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.

This dual-targeting mechanism may contribute to the potent in vitro activity of this compound against SARS-CoV-2.

AT9010_Mechanism cluster_cell Host Cell AT_527 AT-527 (Prodrug) AT_9010 This compound (Active Form) AT_527->AT_9010 Intracellular Metabolism nsp12 SARS-CoV-2 nsp12 (Polymerase) AT_9010->nsp12 RdRp_domain RdRp Domain AT_9010->RdRp_domain Incorporation NiRAN_domain NiRAN Domain AT_9010->NiRAN_domain Binding nsp12->RdRp_domain nsp12->NiRAN_domain Viral_RNA_Synthesis Viral RNA Synthesis RdRp_domain->Viral_RNA_Synthesis Chain_Termination Immediate Chain Termination RdRp_domain->Chain_Termination NiRAN_Inhibition NiRAN Inhibition NiRAN_domain->NiRAN_Inhibition Inhibited_Replication Inhibited Viral Replication Chain_Termination->Inhibited_Replication NiRAN_Inhibition->Inhibited_Replication

Caption: Dual mechanism of action of this compound.

Experimental Workflow

The general workflow for in vitro antiviral potency testing is a multi-step process designed to determine the efficacy and toxicity of a compound.

Antiviral_Workflow Start Start: Antiviral Compound Cell_Culture 1. Prepare Host Cell Culture Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of Compound Start->Compound_Prep Infection 3. Infect Cells with Virus Cell_Culture->Infection Treatment 4. Add Compound to Infected Cells Compound_Prep->Treatment Infection->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Assay 6. Perform Antiviral Assay (e.g., CPE, Plaque Reduction) Incubation->Assay Toxicity_Assay 7. Perform Cytotoxicity Assay (CC50) Incubation->Toxicity_Assay Data_Analysis 8. Analyze Data (EC50, CC50, SI) Assay->Data_Analysis Toxicity_Assay->Data_Analysis Conclusion Conclusion: Potency Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for antiviral testing.

Conclusion

Both this compound and favipiravir represent important tools in the antiviral arsenal, each with a distinct profile of activity. This compound, with its potent and dual-mechanism inhibition of the SARS-CoV-2 polymerase, holds significant promise for the treatment of COVID-19. Favipiravir's broad-spectrum activity continues to make it a valuable option for influenza and a candidate for other RNA virus infections. The data and protocols presented in this guide are intended to provide a foundation for researchers to critically evaluate these compounds and to inform the design of future studies aimed at a direct, head-to-head comparison of their antiviral potency. Such studies will be invaluable in guiding the clinical development and deployment of these and other novel antiviral agents.

References

Comparative Analysis of AT-9010's Cross-Resistance Profile with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AT-9010, the active triphosphate form of the investigational oral antiviral bemnifosbuvir (formerly AT-527), and its cross-resistance profile with other prominent nucleoside analogs used in the treatment of viral infections, particularly SARS-CoV-2. While direct comparative experimental data on cross-resistance is currently limited in publicly available literature, this guide synthesizes existing knowledge on the mechanism of action of this compound and other antivirals to infer potential cross-resistance patterns and highlight areas for future research.

Introduction to this compound

This compound is a guanosine nucleotide analog that acts as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). It is the active metabolite of the orally administered prodrug bemnifosbuvir. A key feature of this compound is its dual mechanism of action, targeting both the active site of the RdRp for chain termination and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral replication.[1][2] This dual-targeting is hypothesized to create a higher barrier to the development of resistance compared to antivirals with a single mechanism of action.[1][2]

Comparative Overview of Nucleoside Analogs

The following table summarizes key characteristics of this compound and other nucleoside analogs approved or under investigation for the treatment of SARS-CoV-2. Due to the lack of direct experimental cross-resistance data for this compound, this information is not included.

FeatureThis compound (Bemnifosbuvir)RemdesivirMolnupiravirFavipiravir
Prodrug Bemnifosbuvir (AT-527)RemdesivirMolnupiravirFavipiravir
Active Form This compound (gGTP analog)Remdesivir triphosphate (rATP analog)β-d-N4-hydroxycytidine triphosphate (NHC-TP)Favipiravir-ribofuranosyl-5'-triphosphate (F-RTP)
Mechanism of Action Dual inhibition of RdRp (chain termination) and NiRAN domain[1][2]Delayed chain termination of viral RNA synthesisInduces lethal mutagenesis in the viral genomeChain termination of viral RNA synthesis and potential lethal mutagenesis
Route of Administration OralIntravenousOralOral
Known Resistance Mutations Not yet characterized in published literatureMutations in the RdRp (e.g., V792I, E802D) have been identified in vitro and in clinical settings[3][4][5]High barrier to resistance observed in vitro; concerns about potential for inducing viral mutations[6][7]Limited data on specific resistance mutations for SARS-CoV-2
Cross-Resistance Data with this compound No direct experimental data available No direct experimental data available No direct experimental data available No direct experimental data available

Inferred Cross-Resistance Profile of this compound

While direct experimental evidence is pending, the unique dual mechanism of action of this compound provides a strong rationale for a favorable cross-resistance profile.

  • High Barrier to Resistance: By targeting two distinct and essential viral functions (RdRp and NiRAN), the simultaneous development of mutations that confer resistance to both mechanisms is theoretically less probable.[1][2]

  • Potential Activity Against RdRp-Mutant Viruses: It is plausible that SARS-CoV-2 variants harboring mutations in the RdRp active site that confer resistance to other nucleoside analogs, such as remdesivir, may remain susceptible to this compound due to its inhibitory activity on the NiRAN domain. However, this hypothesis requires experimental validation.

Experimental Protocols

To determine the cross-resistance profile of this compound, a series of in vitro experiments would be required. Below is a detailed methodology for a representative experimental workflow.

In Vitro Selection of Antiviral-Resistant SARS-CoV-2
  • Cell Culture and Virus Propagation:

    • Vero E6 cells (or other susceptible cell lines) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells to generate a high-titer virus stock.

  • Resistance Selection by Serial Passage:

    • Vero E6 cells are seeded in 6-well plates and infected with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

    • Following a 1-hour adsorption period, the inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Culture medium containing a sub-inhibitory concentration (e.g., the EC50) of the selective antiviral agent (e.g., remdesivir, molnupiravir, or bemnifosbuvir) is added.

    • The infected cells are incubated until a cytopathic effect (CPE) is observed.

    • The supernatant containing the progeny virus is harvested and used to infect fresh Vero E6 cells in the presence of an incrementally increased concentration of the antiviral agent.

    • This serial passage is continued for multiple rounds (e.g., 20-30 passages) or until a significant decrease in susceptibility to the selective agent is observed.

Phenotypic and Genotypic Characterization of Resistant Viruses
  • Antiviral Susceptibility Testing (Plaque Reduction Assay):

    • Vero E6 cells are seeded in 12-well plates and grown to confluence.

    • Serial dilutions of the selected resistant virus and the wild-type parental virus are prepared.

    • The cell monolayers are infected with approximately 100 plaque-forming units (PFU) of each virus.

    • After a 1-hour adsorption, the inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and serial dilutions of the antiviral drugs to be tested (this compound, remdesivir, molnupiravir, favipiravir).

    • The plates are incubated for 3 days at 37°C.

    • The overlay is removed, and the cells are fixed and stained with crystal violet.

    • The number of plaques is counted, and the EC50 (the concentration of drug that inhibits plaque formation by 50%) is calculated for each drug against each virus.

    • The fold-change in EC50 for the resistant virus compared to the wild-type virus is determined to quantify the level of resistance and cross-resistance.

  • Viral RNA Extraction and Sequencing:

    • Viral RNA is extracted from the supernatant of the resistant virus cultures using a commercial RNA extraction kit.

    • The RNA is reverse-transcribed to cDNA, and the gene encoding the viral polymerase (nsp12) is amplified by PCR.

    • The PCR product is sequenced to identify mutations that may be associated with drug resistance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a cross-resistance study.

Cross_Resistance_Workflow start Start with Wild-Type Virus infect_cells Infect Susceptible Cells start->infect_cells add_drug Add Sub-inhibitory Concentration of Drug A infect_cells->add_drug observe_cpe Observe Cytopathic Effect (CPE) add_drug->observe_cpe harvest Harvest Progeny Virus observe_cpe->harvest passage Serial Passage harvest->passage phenotype Phenotypic Analysis (Plaque Reduction Assay) harvest->phenotype genotype Genotypic Analysis (Sequencing of Polymerase Gene) harvest->genotype increase_conc Increase Concentration of Drug A increase_conc->add_drug passage->infect_cells Repeat passage->increase_conc compare Compare EC50 values (Resistant vs. Wild-Type) phenotype->compare test_drug_b Test Susceptibility to Drug B compare->test_drug_b test_drug_c Test Susceptibility to Drug C compare->test_drug_c test_drug_at9010 Test Susceptibility to this compound compare->test_drug_at9010 analyze_cross Analyze Cross-Resistance Profile test_drug_b->analyze_cross test_drug_c->analyze_cross test_drug_at9010->analyze_cross

References

Validating AT-9010's Dual Mechanism of Action: A Comparative Analysis with Alternative Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the unique dual-action mechanism of AT-9010, validated through comparative data against other antiviral compounds, including those with mechanisms involving lethal mutagenesis.

This compound, the active triphosphate form of the prodrug Bemnifosbuvir (formerly AT-527), presents a novel approach in the landscape of antiviral therapeutics. Its validation is rooted in a dual mechanism of action that targets two essential and highly conserved viral enzymes: the RNA-dependent RNA polymerase (RdRp) and, in the case of coronaviruses, the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This guide provides a comparative analysis of this compound's mechanism and performance against other key antiviral agents, supported by experimental data and detailed protocols.

Comparative Antiviral Activity

The efficacy of this compound and its prodrugs has been demonstrated across a range of viruses. A key aspect of its validation lies in its potent activity against viral strains that have developed resistance to other antiviral drugs. This suggests a distinct and robust mechanism of action.

Compound Virus (Genotype/Variant) Assay Cell Line EC50 / IC50 (nM) Fold Change in Resistance Reference
Bemnifosbuvir HCV (GT1a, 1b, 2a, 3a, 4a, 5a)RepliconHuh-79.2 - 28.5N/A[1]
Bemnifosbuvir SARS-CoV-2AntiviralNormal Human Airway Epithelial Cells470 (EC90)N/A[1]
Sofosbuvir HCV (GT2a)RepliconHuh-732N/A[2]
Sofosbuvir HCV (GT4)RepliconHuh-7130N/A[2]
Sofosbuvir HCV (S282T mutant)RepliconHuh-7-2.4 - 18[2]
Remdesivir SARS-CoV-2 (WA1)Nluc-80 ± 21N/A[3]
Remdesivir SARS-CoV-2 (Delta)Antiviral--0.30 - 0.62[3]
Remdesivir SARS-CoV-2 (Omicron)Antiviral-42 ± 160.45[3]
Favipiravir Influenza A (H1N1)Plaque ReductionMDCK190 - 22,480N/A[4]
Favipiravir Influenza B (oseltamivir-resistant)Antiviral--No significant change[5]
Molnupiravir SARS-CoV-2Antiviral-Submicromolar rangeN/A[6]

Table 1: Comparative in vitro efficacy of this compound's prodrug (Bemnifosbuvir) and other antiviral agents. Data is compiled from various sources and assays as indicated. Fold change in resistance is relative to the wild-type virus. N/A indicates data not available.

Mechanisms of Action: A Comparative Overview

The antiviral strategy of this compound differs significantly from agents that induce lethal mutagenesis or those that solely target the polymerase active site.

This compound: Dual Inhibition

This compound functions as a chain terminator upon incorporation into the viral RNA by the RdRp. Additionally, it inhibits the NiRAN domain, which is crucial for the initiation of viral RNA synthesis. This dual-targeting is hypothesized to create a higher barrier to the development of resistance. For flaviviruses, this compound also inhibits the methyltransferase (MTase) domain, interfering with RNA capping.

Lethal Mutagenesis: Molnupiravir and Favipiravir

Molnupiravir and favipiravir are nucleoside analogs that, once incorporated into the viral genome, can lead to an accumulation of mutations, a phenomenon known as "error catastrophe" or lethal mutagenesis.[5][6][7][8] This mechanism is distinct from direct inhibition of viral enzymes. While effective, there are concerns about the potential for host cell mutagenesis.[6]

RdRp Inhibition: Remdesivir and Sofosbuvir

Remdesivir and sofosbuvir are also nucleoside analogs that act as chain terminators of the viral RdRp.[9][10] However, their singular point of action can be compromised by single amino acid substitutions in the polymerase, such as the S282T mutation in the HCV NS5B polymerase which confers resistance to sofosbuvir.[2][11] Bemnifosbuvir has demonstrated continued activity against such sofosbuvir-resistant strains, highlighting the benefit of its distinct chemical structure and mechanism.

Experimental Protocols

Validation of antiviral mechanisms relies on a suite of standardized in vitro assays. Below are methodologies for key experiments.

Antiviral Activity Assessment (EC50 Determination)

a) Plaque Reduction Assay:

This assay is the gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in multi-well plates and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus in the presence of the various compound dilutions.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Visualization and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[12][13]

b) Cytopathic Effect (CPE) Inhibition Assay:

This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound Addition and Infection: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).

  • Cell Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTS, neutral red, or CellTiter-Glo). The EC50 is the compound concentration that results in 50% protection from CPE.[6][7][14][15][16]

Biochemical Assays for Enzyme Inhibition (IC50 Determination)

a) RNA-dependent RNA Polymerase (RdRp) Inhibition Assay:

This assay directly measures the inhibition of the viral polymerase.

  • Enzyme and Template Preparation: Purify recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2). Prepare a suitable RNA template and primer.

  • Reaction Mixture: Set up a reaction mixture containing the RdRp, RNA template/primer, ribonucleotides (including a labeled nucleotide like α-³³P-GTP or a fluorescent analog), and serial dilutions of the inhibitor (e.g., this compound).

  • Reaction Initiation and Incubation: Initiate the reaction by adding a divalent cation (e.g., MgCl2) and incubate at the optimal temperature for the enzyme.

  • Detection of RNA Synthesis: Quantify the incorporation of the labeled nucleotide into the newly synthesized RNA. This can be done using filter-binding assays followed by scintillation counting or through fluorescence-based readouts.

  • IC50 Calculation: The IC50 is the inhibitor concentration that reduces RdRp activity by 50%.[17][18][19][20][21]

b) NiRAN Domain Inhibition Assay:

This assay assesses the inhibition of the nucleotidyltransferase activity of the NiRAN domain.

  • Reaction Components: The assay typically involves the purified nsp12 protein (containing the NiRAN domain), a substrate protein (e.g., nsp9 for SARS-CoV-2), and a labeled nucleotide (e.g., α-³²P-GTP).

  • Inhibition Setup: Incubate the nsp12 and nsp9 with serial dilutions of the inhibitor.

  • Reaction and Detection: Initiate the reaction by adding the labeled nucleotide. The transfer of the labeled nucleotide to the substrate protein (RNAylation) is then detected, typically by SDS-PAGE and autoradiography.

  • IC50 Determination: The IC50 is the inhibitor concentration that reduces the RNAylation of the substrate protein by 50%.

Viral Resistance Analysis
  • Resistance Selection: Serially passage the virus in the presence of sub-lethal concentrations of the antiviral compound.

  • Phenotypic Analysis: Isolate viral clones from the passaged populations and determine their susceptibility to the compound using the antiviral assays described above to identify any increase in the EC50 value.

  • Genotypic Analysis: Sequence the genome of the resistant viral clones to identify mutations in the target genes (e.g., the polymerase gene).

  • Reverse Genetics: Introduce the identified mutations into a wild-type viral background using reverse genetics to confirm that the specific mutation is responsible for the observed resistance.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of this compound and its comparators.

G cluster_AT9010 This compound Mechanism This compound This compound RdRp RdRp This compound->RdRp NiRAN NiRAN This compound->NiRAN Chain_Termination Chain Termination RdRp->Chain_Termination Inhibition_of_Initiation Inhibition of Initiation NiRAN->Inhibition_of_Initiation

Caption: this compound's dual inhibition of RdRp and NiRAN.

G cluster_Lethal_Mutagenesis Lethal Mutagenesis Mechanism Molnupiravir Molnupiravir/ Favipiravir Viral_RNA Viral RNA Replication Molnupiravir->Viral_RNA Incorporation Mutated_Genome Mutated Viral Genome Viral_RNA->Mutated_Genome Error_Catastrophe Error Catastrophe & Viral Inactivation Mutated_Genome->Error_Catastrophe

Caption: Mechanism of lethal mutagenesis by molnupiravir/favipiravir.

G cluster_RdRp_Inhibition Single-Target RdRp Inhibition Remdesivir Remdesivir/ Sofosbuvir RdRp_single RdRp Remdesivir->RdRp_single Chain_Termination_single Chain Termination RdRp_single->Chain_Termination_single

Caption: Single-target inhibition of RdRp by remdesivir/sofosbuvir.

G Start Start: Viral Culture Passaging Serial Passaging with Increasing Drug Concentration Start->Passaging Isolation Isolate Viral Clones Passaging->Isolation Phenotypic Phenotypic Assay (EC50 determination) Isolation->Phenotypic Resistance_Observed Resistance Observed Phenotypic->Resistance_Observed  Yes No_Resistance No Resistance Phenotypic->No_Resistance No Genotypic Genotypic Analysis (Sequencing) Resistance_Observed->Genotypic End End No_Resistance->End Identify_Mutations Identify Potential Resistance Mutations Genotypic->Identify_Mutations Reverse_Genetics Reverse Genetics to Confirm Mutation's Role Identify_Mutations->Reverse_Genetics Reverse_Genetics->End

Caption: Experimental workflow for antiviral resistance analysis.

Conclusion

The validation of this compound's mechanism of action is supported by a combination of direct enzymatic inhibition data and comparative antiviral activity against drug-resistant viral strains. Its unique dual-targeting of both the RdRp and NiRAN domains in coronaviruses, and RdRp and MTase in flaviviruses, provides a compelling rationale for its high barrier to resistance. This contrasts with single-target inhibitors where resistance can emerge more readily. The alternative mechanism of lethal mutagenesis, while effective, carries theoretical risks not associated with direct-acting antivirals like this compound. Further mutagenesis studies, where specific residues in the RdRp and NiRAN domains are altered to assess their impact on this compound binding and activity, will continue to solidify our understanding of its robust and promising antiviral profile.

References

Head-to-Head Showdown: AT-9010 Emerges as a Potent Dual-Action Inhibitor of the SARS-CoV-2 NiRAN Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing battle against SARS-CoV-2, the viral RNA-dependent RNA polymerase (RdRp) has been a prime target for antiviral therapies. A lesser-known but equally critical component of the RdRp complex is the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, essential for viral replication. A comprehensive comparison of inhibitors targeting this domain reveals the potent dual-action mechanism of AT-9010, the active triphosphate form of the investigational oral antiviral AT-527.

This compound distinguishes itself by not only inhibiting the canonical RNA polymerase activity of RdRp but also by potently targeting the NiRAN domain. This dual-action mechanism is a significant advantage in the development of robust antiviral strategies. This guide provides a head-to-head comparison of this compound with other notable NiRAN inhibitors, supported by available experimental data.

Quantitative Comparison of NiRAN Inhibitors

The following table summarizes the in vitro efficacy of key NiRAN inhibitors against SARS-CoV-2. The data highlights the superior potency of this compound in cellular assays compared to other investigated compounds.

CompoundTarget ActivityAssay TypeIC50 / EC50 / EC90Cell Line / SystemSource
This compound (from AT-511) SARS-CoV-2 ReplicationViral Yield ReductionEC90: 0.47 µM Normal Human Airway Epithelial (HAE) cells[1][2]
NCI-2 NiRAN-dependent nsp9 AMPylationBiochemical AssayIC50: 4.3 µM In vitro[3]
NCI-2 SARS-CoV-2 ReplicationViral Reporter AssayEC50: ~200 µM A549-ACE2/TMPRSS2 cells[3]
NCI-3 (analog of NCI-2) NiRAN-dependent nsp9 AMPylationBiochemical AssayIC50: 10.41 µM In vitro[3]
Remdesivir SARS-CoV-2 ReplicationViral Reporter AssayEC50: 0.64 µM A549-ACE2/TMPRSS2 cells[3]

Note: AT-511 is the free base of AT-527, the prodrug that is intracellularly converted to this compound.[1] Lower IC50/EC50/EC90 values indicate higher potency.

Mechanism of Action: A Deeper Dive

This compound: This guanosine nucleotide analog exhibits a unique dual-inhibitory mechanism.[4] As a chain terminator, it gets incorporated into the growing viral RNA chain by the RdRp domain, halting further replication.[5] Crucially, this compound also binds to a distinct pocket within the NiRAN domain.[4] This binding impedes the NiRAN domain's essential nucleotidyltransferase activity, specifically the UMPylation of viral proteins nsp8 and nsp9, which is a critical step in the initiation of viral RNA synthesis.[4]

NCI-2: This compound is a covalent inhibitor that specifically targets a cysteine residue (Cys53) in the active site of the NiRAN domain.[3] Its mechanism is highly specific to the NiRAN domain and does not affect the RdRp activity.[3] While it demonstrates biochemical inhibition of NiRAN, its potency in cellular antiviral assays is limited.[3]

Remdesivir: While primarily known as an RdRp inhibitor that causes delayed chain termination, studies have indicated that nucleotide analogs like remdesivir can also inhibit NiRAN activity.[3] However, the primary mechanism of its antiviral effect is attributed to its action on the polymerase domain.

Signaling Pathways and Experimental Workflows

To understand the intricate processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating NiRAN inhibitors.

NiRAN_Signaling_Pathway SARS-CoV-2 Replication and Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibitor Action Viral_RNA Viral RNA Genome RdRp_complex RdRp Complex (nsp12, nsp7, nsp8) Viral_RNA->RdRp_complex Template for Replication NiRAN_domain NiRAN Domain (on nsp12) RdRp_complex->NiRAN_domain RdRp_domain RdRp Domain (on nsp12) RdRp_complex->RdRp_domain NiRAN_domain->RdRp_domain Initiation Signal (via nsp8/9 UMPylation) New_vRNA New Viral RNA RdRp_domain->New_vRNA RNA Synthesis AT9010 This compound AT9010->NiRAN_domain Inhibits Nucleotidyltransferase Activity AT9010->RdRp_domain Chain Termination NCI2 NCI-2 NCI2->NiRAN_domain Covalent Inhibition

Caption: SARS-CoV-2 replication pathway and points of inhibition by this compound and NCI-2.

Experimental_Workflow Workflow for NiRAN Inhibitor Screening cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Purified_Proteins Purify Recombinant nsp12, nsp9, etc. HTS High-Throughput Screen (e.g., AMPylation Assay) Purified_Proteins->HTS IC50_determination Determine IC50 values HTS->IC50_determination Cell_Infection Infect permissive cells (e.g., A549-ACE2) with SARS-CoV-2 Compound_Treatment Treat with varying concentrations of inhibitor Cell_Infection->Compound_Treatment Viral_Replication_Measurement Measure viral replication (e.g., qPCR, reporter assay) Compound_Treatment->Viral_Replication_Measurement EC50_determination Determine EC50/EC90 values Viral_Replication_Measurement->EC50_determination

Caption: General experimental workflow for the evaluation of NiRAN inhibitors.

Experimental Protocols

NiRAN-dependent nsp9 AMPylation Assay (Biochemical):

This assay is designed to identify inhibitors of the NiRAN domain's nucleotidyltransferase activity.

  • Protein Purification: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins are expressed and purified.

  • Reaction Setup: The assay is typically performed in a 384-well plate format. A reaction mixture is prepared containing purified nsp12, nsp9, and ATP in an appropriate buffer.

  • Compound Addition: Test compounds, such as NCI-2, are added to the wells at various concentrations.

  • Incubation: The reaction is incubated to allow for the NiRAN-catalyzed AMPylation of nsp9.

  • Detection: The remaining ATP in the reaction is quantified using a luciferase-based ATP detection reagent (e.g., Kinase-Glo Plus). A decrease in ATP consumption indicates inhibition of the NiRAN domain.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.[3]

Cell-based SARS-CoV-2 Replication Assay:

This assay evaluates the overall antiviral efficacy of a compound in a cellular context.

  • Cell Culture: Permissive cells, such as A549 cells expressing ACE2 and TMPRSS2, are cultured in 96-well plates.

  • Infection: The cells are infected with a strain of SARS-CoV-2, often one that expresses a reporter gene like ZsGreen for easier quantification.

  • Compound Treatment: Following infection, the cells are treated with serial dilutions of the test compounds (e.g., AT-511, NCI-2, remdesivir).

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is measured by quantifying the reporter signal (e.g., fluorescence from ZsGreen) using flow cytometry or by measuring viral RNA levels via RT-qPCR.

  • Data Analysis: The data is used to determine the half-maximal effective concentration (EC50) or the 90% effective concentration (EC90) of the compound.[3]

Conclusion

The comparative analysis underscores the significant potential of this compound as a leading NiRAN inhibitor. Its dual-action mechanism, targeting both the RdRp and NiRAN domains of the viral polymerase, offers a promising strategy to combat SARS-CoV-2 and potentially overcome resistance. While covalent inhibitors like NCI-2 provide valuable tools for studying the specific function of the NiRAN domain, their cellular efficacy appears limited. The potent in vitro activity of this compound, demonstrated in relevant human airway epithelial cells, positions it as a strong candidate for further clinical development in the fight against COVID-19. Further head-to-head clinical studies are warranted to fully elucidate the therapeutic advantages of this dual-inhibition approach.

References

AT-9010: A Comparative Analysis of Specificity for Viral Versus Host Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the guanosine nucleotide analog AT-9010 reveals a high degree of selectivity for viral RNA-dependent RNA polymerases (RdRp) over human host polymerases. This specificity is a critical attribute for an antiviral therapeutic, minimizing the potential for off-target effects and associated toxicity. This guide provides a comparative analysis of this compound's performance against key viral and host polymerases, supported by available experimental data and methodologies.

This compound is the active triphosphate metabolite of the orally available prodrug bemnifosbuvir (formerly AT-527).[1] Upon intracellular conversion, this compound exerts its antiviral activity by targeting the replication machinery of several RNA viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2.[1][2]

Dual Mechanism of Viral Inhibition

This compound demonstrates a sophisticated, dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12). It acts as both a competitive inhibitor at the RdRp active site and an inhibitor of the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain.[1]

Once incorporated into the nascent viral RNA chain, this compound leads to immediate chain termination, effectively halting viral replication.[1] Cryo-electron microscopy studies have shown that this compound can bind to three sites on the SARS-CoV-2 nsp12 protein, highlighting its potent and multifaceted inhibitory action.[3]

High Selectivity for Viral Polymerases

The therapeutic viability of a nucleotide analog inhibitor hinges on its ability to discriminate between the viral polymerase and the host's own DNA and RNA polymerases. Preclinical data demonstrates that this compound possesses a highly favorable selectivity profile.

In a key preclinical study, the active triphosphate metabolite, this compound, was shown to be a potent inhibitor of HCV polymerase with a 50% inhibitory concentration (IC50) of 0.15 µM. In stark contrast, its inhibitory activity against human DNA polymerases α, β, and γ, as well as human mitochondrial RNA polymerase (PolRMT), was negligible, with IC50 values exceeding 100 µM.[2] This indicates a selectivity index of over 666-fold for the viral polymerase over these essential host enzymes.

Comparative Performance with Other Antivirals

To contextualize the performance of this compound, it is useful to compare its selectivity with that of other well-known polymerase inhibitors.

CompoundViral Target (IC50/Selectivity)Host Polymerase Target (IC50/Selectivity)
This compound HCV NS5B Polymerase (IC50: 0.15 µM)[2]Human DNA Polymerases α, β, γ; Human Mitochondrial RNA Polymerase (IC50: >100 µM)[2]
Remdesivir-TP SARS-CoV-2 RdRp (Higher specificity constant than ATP)[4]Human Mitochondrial RNA Polymerase (Selectivity value of ~500, indicating inefficient incorporation)[5]
Sofosbuvir-TP HCV NS5B Polymerase (IC50: 0.12 µM for genotypes 1-4)[6][7]Poor substrate for Human Mitochondrial RNA Polymerase[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value indicates lower potency. Selectivity is a ratio of the inhibitory activity against the host polymerase versus the viral polymerase.

Experimental Protocols

The determination of polymerase specificity typically involves in vitro enzymatic assays. A generalized protocol for such an experiment is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against viral and host polymerases.

Materials:

  • Purified recombinant viral polymerase (e.g., HCV NS5B, SARS-CoV-2 RdRp).

  • Purified recombinant human polymerases (e.g., DNA polymerase α, β, γ; mitochondrial RNA polymerase).

  • Appropriate RNA or DNA templates and primers.

  • Ribonucleotide triphosphates (rNTPs) or deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently-labeled nucleotide.

  • Test compound at various concentrations.

  • Reaction buffers and necessary cofactors (e.g., MgCl2).

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the buffer, template/primer, polymerase, and a mix of nucleotides (including the labeled one).

  • Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixtures. A control with no inhibitor is also prepared.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or the nucleotide mix.

  • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase for a defined period.

  • Termination: Stop the reactions, typically by adding a quenching agent like EDTA.

  • Quantification: Quantify the amount of newly synthesized nucleic acid by measuring the incorporation of the labeled nucleotide. This can be done using techniques like scintillation counting for radiolabels or fluorescence detection.

  • Data Analysis: Plot the percentage of polymerase activity against the concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Visualizing the Scientific Rationale

The following diagrams illustrate the mechanism of action of this compound and the workflow for assessing its specificity.

AT9010_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Bemnifosbuvir Bemnifosbuvir This compound This compound (Active Triphosphate) Bemnifosbuvir->this compound Intracellular Conversion Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active Site NiRAN Domain This compound->Viral_RdRp:f0 Competes with natural nucleotides This compound->Viral_RdRp:f1 Inhibits Chain_Termination Chain Termination This compound->Chain_Termination Causes RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Catalyzes RNA_Synthesis->Chain_Termination

Caption: Mechanism of action of this compound.

Specificity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Enzymes Purify Viral & Host Polymerases Setup_Reactions Set up Polymerase Reactions Purify_Enzymes->Setup_Reactions Prepare_Reagents Prepare Templates, Primers, Nucleotides Prepare_Reagents->Setup_Reactions Add_Inhibitor Add this compound (Varying Concentrations) Setup_Reactions->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Quantify Quantify Nucleic Acid Synthesis Stop_Reaction->Quantify Plot_Data Plot Dose-Response Curve Quantify->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Experimental workflow for polymerase specificity assay.

Conclusion

References

Independent Verification of Antiviral Efficacy: A Comparative Analysis of AT-9010 (Template)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific antiviral agent designated "AT-9010" is not publicly available. This guide serves as a template to demonstrate a comparative analysis of antiviral efficacy, using Remdesivir as a placeholder for this compound and Favipiravir as a comparator, against SARS-CoV-2. The data presented is collated from published independent research.

This guide provides a comparative overview of the in vitro antiviral efficacy of key therapeutic agents. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of Remdesivir (representing this compound) and Favipiravir against SARS-CoV-2. The half-maximal effective concentration (EC50) is a critical measure of a drug's potency in inhibiting viral replication.

CompoundVirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Remdesivir (this compound) SARS-CoV-2Vero E60.77>100>129.8[1][2]
Favipiravir SARS-CoV-2Vero E661.88>400>6.46[1][3]

Lower EC50 values indicate higher potency. A higher Selectivity Index indicates a more favorable safety profile, with greater specificity for antiviral activity over cellular toxicity.

Mechanism of Action

Both Remdesivir and Favipiravir are prodrugs that require intracellular conversion to their active triphosphate forms to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. However, their precise inhibitory mechanisms differ.

Remdesivir (this compound): As a nucleotide analog of adenosine, Remdesivir's active triphosphate metabolite (RDV-TP) competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand.[4][5][6] Once incorporated, it causes delayed chain termination, effectively halting the replication of the viral genome.[7]

Remdesivir_MOA cluster_cell Host Cell cluster_virus Viral Replication RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Carboxylesterase 1 or Cathepsin A RDV_TP Remdesivir Triphosphate (RDV-TP, Active Form) RDV_MP->RDV_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP for incorporation RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Termination Delayed Chain Termination RdRp->Termination Incorporation of RDV-TP

Caption: Mechanism of Action for Remdesivir (this compound).

Favipiravir: This agent also undergoes intracellular phosphorylation to its active form, favipiravir ribofuranosyl-5´-triphosphate (favipiravir-RTP).[8][9][10] It functions as a purine analog, and its incorporation into viral RNA by RdRp does not immediately terminate synthesis but is believed to induce lethal mutagenesis, leading to the production of non-viable virions.[9][11]

Experimental Protocols

The antiviral efficacy data cited in this guide were primarily generated using in vitro cell-based assays. The general methodology is outlined below.

In Vitro Antiviral Efficacy Assay (General Protocol)

This protocol is a standard method for evaluating the ability of a compound to inhibit viral replication in a controlled laboratory setting.[12][13][14]

  • Cell Culture: Vero E6 cells (an African green monkey kidney epithelial cell line) are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.[12] These cells are highly susceptible to SARS-CoV-2 infection.

  • Compound Preparation: The antiviral compounds (e.g., Remdesivir, Favipiravir) are prepared in a serial dilution to test a range of concentrations.

  • Viral Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.

  • Treatment: Immediately following infection, the diluted antiviral compounds are added to the corresponding wells. Control wells with infected but untreated cells and uninfected cells are also maintained.

  • Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow for viral replication in the control wells.

  • Assessment of Cytopathic Effect (CPE): After incubation, the cells are examined for CPE, which refers to the structural changes in host cells caused by viral invasion. The degree of CPE is quantified, often using a crystal violet staining method or automated cell viability assays.

  • Data Analysis: The concentration of the drug that inhibits the viral CPE by 50% is calculated and reported as the EC50 value.

Antiviral_Assay_Workflow A 1. Seed Vero E6 cells in 96-well plate C 3. Infect cell monolayer with SARS-CoV-2 A->C B 2. Prepare serial dilutions of antiviral compounds D 4. Add diluted compounds to infected cells B->D C->D E 5. Incubate for 24-48 hours D->E F 6. Assess Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) E->F G 7. Calculate EC50 value F->G

References

Safety Operating Guide

Navigating the Disposal of AT-9010: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling AT-9010, a potent triphosphate active metabolite of AT-527 used in SARS-CoV-2 research, must adhere to stringent disposal procedures due to the compound's novel nature and the absence of specific public safety data. As this compound is intended for research use only, it is imperative to treat it as a potentially hazardous substance and follow established protocols for chemical waste management to ensure personnel safety and environmental protection.

Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of detailed manufacturer guidance, a conservative approach based on best practices for handling novel chemical entities and antiviral nucleoside analogues is required.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

All handling of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure for this compound

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.

  • Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes, but is not limited to:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first item of waste was placed in the container and the name of the principal investigator or responsible researcher.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that the storage location is in compliance with your institution's chemical storage policies.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.

Quantitative Data Summary

As no specific exposure limits for this compound have been established, a precautionary approach is necessary. The following table provides general occupational exposure limits for consideration when handling potent compounds in a research setting. These are not specific to this compound but serve as a conservative guide.

ParameterValueSource
Occupational Exposure Limit (OEL) - General Guidance for Potent Compounds1-10 µg/m³ (8-hour TWA)Pharmaceutical Industry Best Practices
Recommended Surface Limit< 10 µ g/100 cm²Pharmaceutical Industry Best Practices

TWA: Time-Weighted Average

Experimental Protocol Reference

The disposal procedures outlined above are based on standard protocols for the handling and disposal of hazardous chemical waste in a laboratory setting. For detailed institutional requirements, researchers must consult their local Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AT9010_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste in Labeled Hazardous Waste Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container segregate->collect_liquid Liquid label_waste Label Container: 'Hazardous Waste - this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guide for Handling AT-9010

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling, storage, and disposal of AT-9010, a potent antiviral compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.

Chemical and Physical Properties

This compound tetrasodium is the triphosphate active metabolite of AT-527 and functions as a potent inhibitor of the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) enzyme, which is essential for viral replication. It has demonstrated inhibitory activity against SARS-CoV-2.[1][2]

PropertyValueSource
CAS Number 1621884-18-1[1]
Molecular Formula C11H13FN5Na4O13P3[1]
Molecular Weight 627.13 g/mol [1]
Appearance White to off-white solidMedChemExpress CoA
Solubility Soluble in waterMedChemExpress SDS
Storage -80°C, protect from light, stored under nitrogen[2]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound tetrasodium is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory chemical, appropriate safety precautions must be taken.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Skin and Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator if dust or aerosols are generated

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability and efficacy of this compound and to ensure a safe laboratory environment.

Handling
  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Handle only in areas with adequate exhaust ventilation.[1]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.[1]

  • Keep in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended long-term storage is at -80°C under nitrogen.[2]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

cluster_spill_response Spill Response Workflow evacuate Evacuate personnel to a safe area ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear full Personal Protective Equipment (PPE) ventilate->ppe contain Contain the spill to prevent further leakage ppe->contain absorb Absorb the solution with an inert, liquid-binding material (e.g., diatomite) contain->absorb decontaminate Decontaminate surfaces and equipment by scrubbing with alcohol absorb->decontaminate dispose Dispose of contaminated material according to institutional and local regulations decontaminate->dispose

Caption: Step-by-step workflow for responding to a spill of this compound.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for this compound beyond its use in in-vitro antiviral assays. Researchers should develop and validate their own protocols based on the specific requirements of their experiments, adhering to the safety guidelines outlined in this document.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known mechanism of action of this compound and a general workflow for its use in a research setting.

cluster_moa Mechanism of Action AT527 AT-527 (Prodrug) AT9010 This compound (Active Triphosphate) AT527->AT9010 Metabolized in cells NiRAN Viral NiRAN Enzyme AT9010->NiRAN Inhibits Replication Viral Replication NiRAN->Replication Essential for NiRAN->Replication Blocked

Caption: Mechanism of action of this compound in inhibiting viral replication.

cluster_workflow General Experimental Workflow receive Receive and log this compound store Store at -80°C, protected from light receive->store prepare Prepare stock solutions in an appropriate solvent store->prepare experiment Conduct in-vitro/in-vivo experiments prepare->experiment analyze Analyze experimental data experiment->analyze dispose_waste Dispose of waste according to safety protocols experiment->dispose_waste

Caption: A general workflow for the logistical handling of this compound in a research setting.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.